molecular formula C13H21NO4 B1319068 Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 301226-27-7

Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1319068
CAS No.: 301226-27-7
M. Wt: 255.31 g/mol
InChI Key: DXCDANAWBPYOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-6-13(7-9-14)5-4-10(15)17-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCDANAWBPYOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)O2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593242
Record name tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301226-27-7
Record name tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Structure of Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a spirocyclic compound of interest in medicinal chemistry and drug discovery. This document details the physicochemical properties, a proposed synthetic pathway, and the expected spectroscopic data for the robust characterization of this molecule.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a research setting.

PropertyValueReference(s)
Molecular Formula C₁₃H₂₁NO₄[1][2]
Molecular Weight 255.31 g/mol [1][2]
CAS Number 301226-27-7[1][2]
Appearance Solid[2]
Predicted Boiling Point 399.6 ± 35.0 °C[1]
Predicted Density 1.16 ± 0.1 g/cm³[1]
Predicted pKa -0.84 ± 0.20[1]

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Pathway

G cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Hydrolysis and Lactonization N-Boc-4-piperidone Intermediate_ester tert-Butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate N-Boc-4-piperidone->Intermediate_ester 1. Zn, THF 2. Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate Zinc Zinc Intermediate_acid tert-Butyl 4-(carboxymethyl)-4-hydroxypiperidine-1-carboxylate Intermediate_ester->Intermediate_acid 1. LiOH, THF/H₂O 2. H⁺ workup Final_Product This compound Intermediate_acid->Final_Product Acid catalyst (e.g., p-TsOH), Toluene, Dean-Stark

Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate

  • To a stirred suspension of activated zinc dust (1.5 equivalents) in anhydrous tetrahydrofuran (THF), a solution of ethyl bromoacetate (1.2 equivalents) in anhydrous THF is added dropwise under a nitrogen atmosphere.

  • The mixture is gently heated to initiate the reaction, which is indicated by a slight exotherm and the formation of a cloudy solution.

  • Once the reaction is initiated, a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is added dropwise, maintaining a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate.

Step 2: Synthesis of this compound

  • The ester from the previous step is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH) (1.5 equivalents) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • The THF is removed under reduced pressure, and the aqueous solution is acidified to pH ~3 with dilute hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude carboxylic acid, tert-butyl 4-(carboxymethyl)-4-hydroxypiperidine-1-carboxylate.

  • The crude acid is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography or recrystallization to yield the final product, this compound.

Spectroscopic Data for Structure Elucidation

The following tables present the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6 - 3.2m4H-CH₂-N-CH₂- (Piperidine ring)
~2.6s2H-CH₂-C=O (Lactone ring)
~1.8 - 1.6m4H-CH₂-C-CH₂- (Piperidine ring)
1.45s9H-C(CH₃)₃ (Boc group)
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~175C=O (Lactone)
~154C=O (Boc)
~85Spiro-C
~80-C(CH₃)₃ (Boc)
~40-CH₂-N-CH₂- (Piperidine)
~35-CH₂-C-CH₂- (Piperidine)
~30-CH₂-C=O (Lactone)
28.4-C(CH₃)₃ (Boc)
Predicted IR and Mass Spectrometry Data
TechniquePredicted Key Signals/Peaks
IR (KBr, cm⁻¹) ~1770 (γ-lactone C=O stretch), ~1690 (carbamate C=O stretch), ~1160 (C-O stretch)
MS (ESI+) m/z 256 [M+H]⁺, 200 [M - C₄H₉O]⁺, 156 [M - Boc+H]⁺

Visualizations

Chemical Structure

G This compound

Caption: Structure of the target compound.
Experimental Workflow

G Start Start Reaction_Setup Reaction Setup (N-Boc-4-piperidone, Ethyl bromoacetate, Zn) Start->Reaction_Setup Reflux Reflux & Monitoring (TLC) Reaction_Setup->Reflux Workup_1 Aqueous Workup & Extraction Reflux->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Hydrolysis Ester Hydrolysis (LiOH) Purification_1->Hydrolysis Acidification_Extraction Acidification & Extraction Hydrolysis->Acidification_Extraction Lactonization Intramolecular Cyclization (p-TsOH, Dean-Stark) Acidification_Extraction->Lactonization Workup_2 Aqueous Workup & Extraction Lactonization->Workup_2 Purification_2 Column Chromatography or Recrystallization Workup_2->Purification_2 Characterization Spectroscopic Analysis (NMR, IR, MS) Purification_2->Characterization End Final Product Characterization->End G Proposed_Structure Proposed Structure Synthesis Synthesis Proposed_Structure->Synthesis Spectroscopic_Analysis Spectroscopic Analysis Synthesis->Spectroscopic_Analysis NMR NMR (¹H, ¹³C) Spectroscopic_Analysis->NMR IR IR Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS Data_Interpretation Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmed Data_Interpretation->Structure_Confirmation

References

Technical Guide: Physicochemical Properties of 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane (tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate) is a heterocyclic organic compound featuring a spirocyclic lactone framework. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its known physicochemical properties, proposed experimental protocols for its synthesis and characterization, and its potential applications in medicinal chemistry. This molecule serves as a key building block in the synthesis of more complex spirocyclic compounds, which are of significant interest in the development of novel therapeutics, particularly for neurological disorders[1].

Physicochemical Properties

The physicochemical data for 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane is summarized below. It is important to note that much of the available data is predicted through computational models, with experimental values being scarce in publicly accessible literature.

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₄[2][3]
Molecular Weight 255.31 g/mol [2][3]
CAS Number 301226-27-7[2][3]
Appearance Solid[3][4]
Boiling Point (Predicted) 399.6 ± 35.0 °C[2]
Density (Predicted) 1.16 ± 0.1 g/cm³[2]
pKa (Predicted) -0.84 ± 0.20[2]
Melting Point Not available
Solubility Not available
Storage Conditions Long-term at -20°C, Short-term at 2-8°C, sealed and dry[1]

Synthesis and Characterization Workflow

G cluster_synthesis Synthetic Pathway cluster_characterization Characterization Workflow start N-Boc-4-piperidone step1 Reaction with a suitable carbanion equivalent of ethyl acetate (e.g., Reformatsky or similar reaction) start->step1 intermediate Intermediate β-hydroxy ester step1->intermediate step2 Intramolecular lactonization (Acid or base catalyzed) intermediate->step2 product 8-Boc-2-oxo-1-oxa-8- azaspiro[4.5]decane step2->product purification Purification (e.g., Column Chromatography) product->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (e.g., ESI-MS) purification->ms ir IR Spectroscopy purification->ir final_char Purity and Structural Confirmation nmr->final_char ms->final_char ir->final_char

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Experimental Protocols

The following sections describe generalized experimental protocols that would be suitable for the synthesis and characterization of 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane.

Proposed Synthesis Protocol

This protocol is a representative example based on common organic chemistry transformations for the formation of lactones from keto-esters.

  • Reaction Setup: A solution of N-Boc-4-piperidone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: The solution is cooled to a low temperature (e.g., -78 °C). A reagent capable of forming an ester enolate, such as a Reformatsky reagent (prepared from an α-halo ester and zinc) or lithium diisopropylamide followed by an acetate equivalent, is added dropwise.

  • Reaction and Quenching: The reaction is allowed to stir for several hours, gradually warming to room temperature. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Lactonization: The resulting crude β-hydroxy ester intermediate is dissolved in a suitable solvent, and an acid or base catalyst is added to promote intramolecular cyclization to form the lactone. This may require heating.

  • Purification: The final product is purified using column chromatography on silica gel to yield the pure 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane.

Characterization Protocols
  • ¹H and ¹³C NMR: Spectra would be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent.

    • Expected ¹H NMR signals: Resonances corresponding to the protons of the piperidine and lactone rings, as well as the characteristic singlet for the nine protons of the Boc group around 1.4-1.5 ppm.

    • Expected ¹³C NMR signals: Resonances for the carbonyl carbon of the lactone, the carbonyl carbon of the Boc group, the quaternary spiro carbon, and the various methylene carbons of the two rings, in addition to the carbons of the tert-butyl group.

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) would be used to confirm the molecular weight and elemental composition. The expected exact mass for the [M+H]⁺ ion would be calculated and compared to the observed value. The predicted exact mass of the neutral molecule is 255.1471 Da[2].

  • An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

    • Expected characteristic peaks: A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the lactone, and another strong band around 1690 cm⁻¹ for the C=O stretch of the Boc-carbamate group.

Biological Context and Applications

Currently, there is no specific, peer-reviewed data available detailing the biological activity or implication of 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane in any signaling pathways. One supplier categorizes it under "antibacterials", but this claim is not substantiated in available literature[2].

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The spirocyclic core is a common motif in many biologically active natural products and synthetic drugs. The Boc protecting group allows for the selective modification of other parts of a molecule, and it can be readily removed under acidic conditions to reveal a secondary amine. This amine can then be further functionalized, making 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane a valuable starting material for creating libraries of novel spirocyclic compounds for drug discovery screening[1].

G A 8-Boc-2-oxo-1-oxa-8- azaspiro[4.5]decane B Deprotection (e.g., TFA) A->B C 2-Oxo-1-oxa-8-azaspiro[4.5]decane (Free Amine Intermediate) B->C D Functionalization Reaction (e.g., Amidation, Alkylation, Reductive Amination) C->D E Library of Novel Spirocyclic Compounds D->E F Drug Discovery Screening (e.g., for Neurological Targets) E->F

References

Technical Guide: Characterization of (5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone (CAS 301226-27-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the characterization and available spectral data for the chemical compound identified by CAS number 301226-27-7. This compound, (5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone, is a notable intermediate in the synthesis of Dapagliflozin, a selective sodium-glucose co-transporter type II (SGLT2) inhibitor.[1][2]

Compound Identification and Physicochemical Properties

The compound is a substituted benzophenone with the molecular formula C₁₅H₁₂BrClO₂.[3] Its key identifying information and physical properties are summarized below.

PropertyValueSource
CAS Number 301226-27-7N/A
IUPAC Name (5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone[3]
Molecular Formula C₁₅H₁₂BrClO₂[3]
Molecular Weight 339.61 g/mol [3]
Appearance Off-White to Pale Yellow Low-Melting SolidN/A
Solubility DMSO (Slightly), Methanol (Slightly)N/A
Storage Sealed in dry, Room TemperatureN/A

Synthesis Protocol

A common synthesis method for (5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone involves a Friedel-Crafts acylation reaction. The following protocol is based on procedures described in the scientific literature.

Experimental Protocol: Friedel-Crafts Acylation

  • Acid Chloride Formation: 5-bromo-2-chlorobenzoic acid (10 mmol) is dissolved in dried dichloromethane. One drop of dimethylformamide (DMF) is added as a catalyst, followed by the slow addition of oxalyl chloride (10 mmol). The mixture is stirred at room temperature overnight, or until a clear solution forms, indicating the formation of 5-bromo-2-chlorobenzoyl chloride. The solvent is then removed via rotary evaporation.

  • Acylation Reaction: The crude 5-bromo-2-chlorobenzoyl chloride is re-dissolved in 15 ml of dried dichloromethane and cooled in an ice-salt bath.

  • Substrate Addition: Phenetole (4-ethoxybenzene) (10 mmol) is added to the cooled solution.

  • Catalyst Addition: Anhydrous aluminum chloride (12 mmol) is added portion-wise while maintaining the low temperature.

  • Reaction and Quenching: The resulting mixture is stirred at this low temperature for 1 hour. After the reaction is complete, it is carefully poured into 150 ml of ice-water to quench the reaction.

  • Extraction and Purification: The aqueous mixture is extracted three times with 50-ml portions of dichloromethane. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated on a rotary evaporator to yield the crude product.

  • Final Purification: The crude product is purified by column chromatography to afford the pure (5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone.

Spectral Data and Characterization

The structural confirmation of a synthesized compound relies on a combination of spectroscopic techniques. Below is a summary of the available and expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The reported ¹³C NMR spectral data, acquired at 125 MHz, confirms the carbon skeleton of the molecule.[4]

Chemical Shift (δ) ppmAssignment
192.13C=O (Ketone)
163.95C-OEt
140.78Aromatic C
133.78Aromatic C-H
132.67Aromatic C-Cl
131.62Aromatic C-H
131.53Aromatic C-H
130.17Aromatic C-C=O
128.65Aromatic C-H
120.59Aromatic C-Br
114.56Aromatic C-H
64.04-OCH₂CH₃
14.74-OCH₂CH₃
Mass Spectrometry (MS)

Detailed mass spectrometry data has not been published in the surveyed sources. A high-resolution mass spectrum (HRMS) would be invaluable for confirming the molecular formula, C₁₅H₁₂BrClO₂, by providing a highly accurate mass-to-charge ratio. The mass spectrum would also be expected to display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms.

Infrared (IR) Spectroscopy

An IR spectrum for this compound is available but may require access to specialized databases.[5][6] The spectrum is expected to show a strong absorption band characteristic of the ketone C=O stretch, typically in the region of 1650-1680 cm⁻¹. Other significant peaks would include C-O-C stretching vibrations for the ether group and C-H stretching and bending for the aromatic and aliphatic parts of the molecule.

General Experimental Workflow

The synthesis and characterization of (5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone follow a logical workflow essential for ensuring the identity, purity, and quality of the final compound. This process is crucial for its application in further synthetic steps, such as the production of Dapagliflozin.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage cluster_final Final Application reagents Reagents (5-bromo-2-chlorobenzoic acid, Phenetole, AlCl3) reaction Friedel-Crafts Acylation reagents->reaction 1. Reaction Setup quench Reaction Quenching & Workup reaction->quench 2. Transformation crude Crude Product quench->crude chromatography Column Chromatography crude->chromatography 3. Isolation pure_product Pure Product (CAS 301226-27-7) chromatography->pure_product 4. Purity >98% nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (HRMS) pure_product->ms ir IR Spectroscopy pure_product->ir hplc Purity Analysis (HPLC) pure_product->hplc final Intermediate for Dapagliflozin Synthesis pure_product->final 5. Quality Control Passed

Caption: General workflow for synthesis and characterization.

Conclusion

(5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone (CAS 301226-27-7) is a key chemical intermediate whose proper synthesis and characterization are critical for its use in pharmaceutical manufacturing. This guide summarizes the publicly available data for this compound and outlines the standard analytical procedures for its verification. While core characterization data like ¹³C NMR and synthesis protocols are available, a complete public dataset including ¹H NMR and mass spectrometry would further benefit researchers in the field.

References

The 1-oxa-8-azaspiro[4.5]decane Scaffold: A Technical Guide to its Synthesis, Origin, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-oxa-8-azaspiro[4.5]decane scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure provides a valuable framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential origins of this important scaffold. While the parent, unsubstituted 1-oxa-8-azaspiro[4.5]decane is not extensively documented as a standalone entity in readily available literature, this guide outlines a plausible synthetic pathway based on established chemical transformations for its derivatives. Furthermore, it explores the natural product connections of related oxa-azaspiro structures and the therapeutic applications of its derivatives, particularly as selective sigma-1 (σ1) receptor ligands and potential antitumor agents. Detailed experimental methodologies, quantitative data for representative derivatives, and graphical representations of synthetic pathways are presented to facilitate further research and application of this versatile scaffold.

Introduction

The quest for novel molecular architectures that can serve as platforms for the development of new therapeutics is a driving force in modern medicinal chemistry. Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered considerable attention due to their inherent three-dimensionality and conformational rigidity. These features can lead to enhanced binding affinity and selectivity for biological targets. Among these, the 1-oxa-8-azaspiro[4.5]decane scaffold, incorporating both an oxazolidine and a piperidine ring, represents a privileged structure with demonstrated potential in the design of biologically active molecules.

This guide aims to provide a detailed technical overview of the 1-oxa-8-azaspiro[4.5]decane core, covering its plausible synthetic routes, potential natural origins, and the biological significance of its derivatives.

Discovery and Origin

Synthetic Emergence

A definitive first report on the synthesis of the unsubstituted 1-oxa-8-azaspiro[4.5]decane scaffold is not readily apparent in the surveyed scientific literature. Its discovery appears to be intrinsically linked to the development of its derivatives, which have been synthesized and investigated for various therapeutic applications. The core structure has likely been accessed through synthetic explorations aimed at creating novel spirocyclic compounds for screening in drug discovery programs.

Natural Product Connection

While there is no direct evidence of the 1-oxa-8-azaspiro[4.5]decane scaffold occurring as a natural product, structurally related oxa-azaspirocyclic systems have been identified in marine organisms. For instance, a proposed biosynthetic pathway for the 1-oxa-3-azaspiro[4.5]decane backbone has been discussed in the context of psammaplysins, which are marine natural products isolated from sponges[1]. This suggests that the underlying structural motif may be accessible through biological pathways, hinting at a potential, yet undiscovered, natural origin or the feasibility of biocatalytic synthesis.

The proposed biosynthesis of a related spiro-structure is depicted below:

Biosynthesis Precursor Aromatic Amino Acid Precursor Intermediate Benzene Oxide-Oxepin Intermediate Precursor->Intermediate Oxidation Cyclization Intramolecular Cyclization Intermediate->Cyclization Enzymatic Cascade Spirocycle 1-oxa-3-azaspiro[4.5]decane Backbone Cyclization->Spirocycle

Caption: Proposed biosynthetic pathway for a related spiro-scaffold.

Synthetic Methodologies

A practical and scalable synthesis of the 1-oxa-8-azaspiro[4.5]decane scaffold is crucial for its exploration in drug discovery. Although a specific protocol for the parent compound is not explicitly detailed, a logical synthetic sequence can be constructed based on the synthesis of its N-substituted derivatives. A plausible and efficient route commences from the readily available 1-benzyl-4-piperidone.

The overall proposed synthetic workflow is as follows:

Synthesis_Workflow Start 1-Benzyl-4-piperidone Step1 Strecker Reaction Start->Step1 Intermediate1 N-Benzyl-4-amino-4-cyanopiperidine Step1->Intermediate1 Step2 Reduction of Nitrile Intermediate1->Step2 Intermediate2 (1-Benzyl-4-aminopiperidin-4-yl)methanol Step2->Intermediate2 Step3 Cyclization with Formaldehyde Intermediate2->Step3 Intermediate3 8-Benzyl-1-oxa-8-azaspiro[4.5]decane Step3->Intermediate3 Step4 Debenzylation Intermediate3->Step4 FinalProduct 1-Oxa-8-azaspiro[4.5]decane Step4->FinalProduct Sigma1_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand 1-Oxa-8-azaspiro[4.5]decane Derivative Sigma1 Sigma-1 Receptor Ligand->Sigma1 Binds IonChannels Ion Channels (e.g., K+, Ca2+) Sigma1->IonChannels Modulates Kinases Protein Kinases (e.g., PKC, Akt) Sigma1->Kinases Activates ER ER Membrane CellSurvival Cell Survival and Neuroprotection Kinases->CellSurvival

References

An In-depth Technical Guide to the Spectroscopic Analysis of Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound of interest in medicinal chemistry and drug development due to its rigid scaffold, which can be valuable for designing molecules with specific conformational constraints. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this molecule. This guide provides a comprehensive overview of its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Disclaimer: As of the latest literature search, comprehensive, publicly available experimental spectroscopic data for this compound (CAS No: 301226-27-7) is limited. Therefore, this guide utilizes representative data from a closely related structural analog for ¹H NMR and provides expected values for ¹³C NMR, IR, and MS based on the known functional groups and structural motifs of the target molecule. This approach allows for a detailed illustration of the analytical workflow and data interpretation.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₃H₂₁NO₄ Molecular Weight: 255.31 g/mol CAS Number: 301226-27-7

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Below is a summary of representative ¹H NMR data for a structural analog, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. This data is presented to illustrate the expected chemical shifts and multiplicities for the protons in the spirocyclic system.

Table 1: Representative ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Analog Structure)
3.46 - 3.17m4HProtons on carbons adjacent to the nitrogen in the piperidine ring
2.34 - 2.25m4HProtons on carbons in the cyclohexane ring
1.79br t6HProtons on the remaining carbons of the piperidine ring
1.40s9HProtons of the tert-butyl group

Data obtained from a structural analog and should be considered representative.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The expected chemical shifts for this compound are predicted based on its functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ) ppmCarbon TypeAssignment
~175C=OLactone carbonyl
~155C=OCarbamate carbonyl
~80CQuaternary carbon of the tert-butyl group
~60-70CSpiro carbon
~40-50CH₂Carbons adjacent to nitrogen
~20-40CH₂Other ring carbons
~28CH₃tert-butyl methyl carbons

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~2975-2850Medium-StrongC-H stretchAliphatic C-H bonds
~1770-1740StrongC=O stretchγ-Lactone carbonyl
~1690-1670StrongC=O stretchCarbamate carbonyl
~1250-1150StrongC-O stretchEster and carbamate C-O bonds
~1100-1000MediumC-N stretchCarbamate C-N bond

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Expected Mass Spectrometry Data

m/z ValueIon TypeDescription
256.15[M+H]⁺Protonated molecular ion
200.12[M-C₄H₉]⁺Loss of the tert-butyl group
156.09[M-Boc]⁺Loss of the Boc protecting group
100.08[M-Boc-C₂H₄O]⁺Further fragmentation of the spirocyclic core

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

FT-IR Spectroscopy (ATR Method)
  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).[1]

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification NMR_Prep Dissolve in Deuterated Solvent Synthesis->NMR_Prep IR_Prep Place on ATR Crystal Synthesis->IR_Prep MS_Prep Dissolve in Volatile Solvent Synthesis->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic analysis of an organic compound.

Logical_Relationships cluster_technique Technique cluster_information Information Provided NMR NMR Connectivity Connectivity & Chemical Environment NMR->Connectivity IR IR Functional_Groups Functional Groups IR->Functional_Groups MS MS Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Connectivity->IR confirms Functional_Groups->MS explains Molecular_Weight->NMR validates

Caption: Interrelation of information from different spectroscopic techniques.

References

Navigating the Stability of CAS 301226-27-7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Physicochemical Properties and Recommended Storage

The stability of a chemical compound is intrinsically linked to its physical and chemical properties. The following table summarizes the key properties of CAS 301226-27-7 and provides recommended storage conditions to minimize degradation.

PropertyValue/RecommendationSource/Rationale
Molecular Formula C₁₃H₂₁NO₄Chemical Supplier Data
Molecular Weight 255.31 g/mol Chemical Supplier Data
Appearance SolidChemical Supplier Data
Recommended Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.General laboratory best practices
Long-term Storage Sealed in dry, room temperature.Supplier recommendation
Incompatibilities Strong acids, strong bases, and strong oxidizing agents.Based on the reactivity of the Boc and lactone functional groups.

Potential Degradation Pathways

The chemical structure of CAS 301226-27-7 contains functionalities that are susceptible to degradation under certain conditions. Understanding these potential pathways is crucial for designing stability-indicating analytical methods and for proper handling of the compound.

Hydrolytic Degradation

Acid-Catalyzed Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile in the presence of strong acids. Acid-catalyzed hydrolysis will likely lead to the cleavage of the carbamate bond, resulting in the formation of the deprotected spirocyclic amine, isobutylene, and carbon dioxide. The lactone ring may also undergo hydrolysis under acidic conditions, though generally at a slower rate than the Boc group cleavage, to yield a hydroxy carboxylic acid.

Base-Catalyzed Hydrolysis: While the Boc group is generally more stable to basic conditions, the lactone functionality is susceptible to base-catalyzed hydrolysis (saponification). This reaction would open the lactone ring to form a carboxylate salt. Prolonged exposure to strong bases could potentially also affect the carbamate group, although this is less common.

Oxidative Degradation

The molecule does not contain functionalities that are highly susceptible to oxidation, such as phenols or aldehydes. However, the tertiary amine within the spirocycle could potentially be a site for oxidation under harsh oxidative stress, leading to the formation of an N-oxide or other degradation products.

Photodegradation

Saturated aliphatic and carbamate systems are generally not strong chromophores and are thus relatively stable to light. However, photostability studies are recommended as per ICH guidelines to rule out any potential for light-induced degradation, especially if the compound is to be formulated into a drug product.

Thermal Degradation

In the solid state, the compound is expected to be relatively stable at ambient temperatures. At elevated temperatures, thermal decomposition may occur. The specific degradation pathway would depend on the temperature and the presence of any impurities.

A logical workflow for identifying these potential degradation products is outlined below.

Logical Flow for Degradation Product Identification cluster_stress Forced Degradation Studies cluster_analysis Analysis Compound Compound Acid_Stress Acidic Stress Compound->Acid_Stress Base_Stress Basic Stress Compound->Base_Stress Oxidative_Stress Oxidative Stress Compound->Oxidative_Stress Thermal_Stress Thermal Stress Compound->Thermal_Stress Photo_Stress Photolytic Stress Compound->Photo_Stress HPLC Stability-Indicating HPLC Method Acid_Stress->HPLC Base_Stress->HPLC Oxidative_Stress->HPLC Thermal_Stress->HPLC Photo_Stress->HPLC LC_MS LC-MS Analysis HPLC->LC_MS Structure_Elucidation Structure Elucidation (NMR, MS/MS) LC_MS->Structure_Elucidation

Caption: Workflow for forced degradation and analysis.

Experimental Protocols for Stability Assessment

To definitively assess the chemical stability of CAS 301226-27-7, a forced degradation study should be conducted. The following are generalized protocols based on ICH guidelines.

Preparation of Stock Solution

A stock solution of the compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Forced Degradation Conditions

The following stress conditions should be applied to aliquots of the stock solution:

Stress ConditionProtocol
Acidic Hydrolysis Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Basic Hydrolysis Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.
Thermal Degradation Heat the stock solution at 80°C for 48 hours. For solid-state analysis, heat the neat compound at 80°C for 48 hours.
Photostability Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the parent compound from any degradation products.

ParameterRecommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Detection UV detection at a wavelength where the compound and potential degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity.
Identification Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the parent compound and any degradation products to aid in their identification.

The experimental workflow for a forced degradation study is visualized below.

Experimental Workflow for Forced Degradation Study Start Start Prep_Stock Prepare Stock Solution (1 mg/mL) Start->Prep_Stock Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep_Stock->Stress_Conditions Sampling Take Samples at Time Points Stress_Conditions->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC_Analysis Analyze by Stability-Indicating HPLC-PDA Neutralize->HPLC_Analysis LC_MS_Analysis Identify Degradants by LC-MS HPLC_Analysis->LC_MS_Analysis End End LC_MS_Analysis->End

Caption: A typical forced degradation study workflow.

Signaling Pathways and Biological Context

There is currently no publicly available information linking CAS 301226-27-7 to any specific signaling pathways or biological activities. As a spirocyclic scaffold containing a protected amine, it is plausible that this compound is an intermediate in the synthesis of more complex biologically active molecules. The Boc-protecting group is commonly used in medicinal chemistry to mask a reactive amine during a synthetic sequence, and it is typically removed in a final step to reveal the active pharmacophore.

The potential relationship of such a synthetic intermediate to a final active pharmaceutical ingredient (API) is depicted in the following diagram.

Synthetic Relationship to a Potential API Intermediate CAS 301226-27-7 (Boc-Protected Intermediate) Deprotection Deprotection Step (e.g., Acid Treatment) Intermediate->Deprotection Final_API Final Active Pharmaceutical Ingredient (API) Deprotection->Final_API Biological_Target Interaction with Biological Target Final_API->Biological_Target Signaling_Pathway Modulation of a Signaling Pathway Biological_Target->Signaling_Pathway

Caption: From chemical intermediate to biological action.

Conclusion

While specific stability data for CAS 301226-27-7 is not currently in the public domain, an understanding of its constituent functional groups allows for a robust preliminary assessment of its chemical stability. The primary liabilities of this molecule are likely the acid-sensitivity of the tert-butyl carbamate and the potential for hydrolysis of the lactone ring. For any research or development activities, it is imperative to store this compound in a cool, dry environment, away from incompatible materials. Furthermore, conducting a comprehensive forced degradation study as outlined in this guide is strongly recommended to establish its intrinsic stability profile and to develop a validated stability-indicating analytical method. This will ensure the integrity of the material used in further research and development.

The Ascendancy of Spirocyclic γ-Lactones: A Technical Guide to Synthesis and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the synthesis, experimental protocols, and biological significance of spirocyclic γ-lactones has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of this pivotal class of compounds, recognized for their prevalence in natural products and their promise in medicinal chemistry. The guide aims to serve as a critical resource for the scientific community, fostering innovation in the design and application of these structurally complex molecules.

Spirocyclic γ-lactones, characterized by a five-membered lactone ring attached to another ring system through a single shared carbon atom, represent a unique and privileged structural motif. Their inherent three-dimensionality and conformational rigidity make them attractive scaffolds for the development of novel therapeutics with enhanced target specificity and improved pharmacological profiles.

This guide delves into the core aspects of spirocyclic γ-lactone chemistry, with a particular focus on modern synthetic strategies that have enabled the efficient and stereoselective construction of these intricate architectures. Key methodologies, including chiral bifunctional sulfide-catalyzed bromolactonizations and nickel-catalyzed intramolecular spirocyclizations, are presented with detailed experimental protocols to facilitate their implementation in the laboratory.

Furthermore, the guide highlights the significant therapeutic potential of spirocyclic γ-lactones, particularly in the realm of oncology. A substantial portion is dedicated to the synthesis and anticancer activity of spirooxindole-γ-lactones, a subclass that has demonstrated potent inhibitory effects against various cancer cell lines. The document outlines their mechanisms of action, which often involve the modulation of critical cellular signaling pathways.

Key Synthetic Methodologies

Two prominent and powerful methods for the asymmetric synthesis of spirocyclic γ-lactones are detailed below, complete with quantitative data to aid in reaction planning and optimization.

Chiral Bifunctional Sulfide-Catalyzed Bromolactonization

This method provides an efficient route to enantiomerically enriched α-spiro-γ-lactones from α-allyl carboxylic acids. The use of a BINOL-derived chiral bifunctional sulfide catalyst is crucial for achieving high levels of stereocontrol.

Table 1: Substrate Scope of Asymmetric Bromolactonization

SubstrateProductYield (%)er (S:R)
α-allyl-cyclohexanecarboxylic acid2a9585:15
α-allyl-cycloheptanecarboxylic acid2b9287:13
α-allyl-cyclopentanecarboxylic acid2c8890:10
α-allyl-cyclobutanecarboxylic acid2d7583:17
Nickel-Catalyzed Enantioselective α-Spirocyclization of Lactones

An intramolecular nickel-catalyzed approach allows for the synthesis of spirocycles containing all-carbon quaternary centers through the addition of lactone enolates to aryl nitriles. This method is particularly effective for forging 5-, 6-, and 7-membered rings.

Table 2: Substrate Scope of Nickel-Catalyzed α-Spirocyclization

SubstrateProductRing SizeYield (%)ee (%)
10a11a59781
10b11b56783
141562778
12a13a78486
12c13c76290

Anticancer Activity of Spirooxindole-γ-Lactones

A significant focus of this guide is the therapeutic application of spirocyclic γ-lactones. Spirooxindole-γ-lactones, in particular, have emerged as a promising class of anticancer agents. Their cytotoxic effects against various cancer cell lines are summarized below.

Table 3: In Vitro Anticancer Activity of Selected Spirooxindole-γ-Lactones (IC₅₀ in µM)

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)HeLa (Cervical)PC3 (Prostate)
6d 4.3 ± 0.18---
6f 10.3 ± 0.40---
6i 10.7 ± 0.38---
6j 4.7 ± 0.18---
4a --7.1 ± 0.2-
4l --7.2 ± 0.5-
4b ---3.7 ± 1.0
4i -7.63 ± 0.08--
5l 3.44.3--
5m 4.58.4--
5n 3.85.2--
5o 3.54.8--

Experimental Protocols

To ensure the practical applicability of the information presented, this guide includes detailed experimental procedures for the key synthetic transformations discussed.

General Procedure for Chiral Bifunctional Sulfide-Catalyzed Bromolactonization

A solution of the α-allyl carboxylic acid substrate (1.0 equiv) and the chiral bifunctional sulfide catalyst (S)-8a (10 mol %) in a toluene/CH₂Cl₂ (3:1) solvent mixture is cooled to -78 °C. N-bromophthalimide (NBP) (1.2 equiv) is then added, and the reaction mixture is stirred at -78 °C for 24 hours. The reaction is quenched with a saturated aqueous solution of Na₂SO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired α-spiro-γ-lactone.[1]

General Procedure for Nickel-Catalyzed Enantioselective α-Spirocyclization of Lactones

In a nitrogen-filled glovebox, an oven-dried vial is charged with Ni(COD)₂ (5 mol %), the desired Mandyphos ligand (7.5 mol %), and the lactone substrate (1.0 equiv). The vial is sealed and removed from the glovebox. The appropriate solvent (e.g., TBME) is added, followed by the aryl nitrile (if applicable) and LHMDS (1.2 equiv). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is then purified by flash chromatography.[2][3]

General Procedure for the Synthesis of Spirooxindole-γ-Lactones

To a solution of an α-chlorohydroxamate (1.0 equiv) and a 2-naphthol derivative (1.2 equiv) in hexafluoroisopropanol (HFIP) (0.2 M), sodium carbonate (2.0 equiv) is added. The reaction mixture is stirred at room temperature for approximately 2 hours, with progress monitored by TLC. After completion, the HFIP is removed under reduced pressure, and the crude residue is purified by silica gel column chromatography using an ethyl acetate/hexane eluent to yield the spirooxindole-γ-lactone product.

Signaling Pathways and Mechanisms of Action

The biological activity of spirocyclic γ-lactones is intrinsically linked to their ability to interact with and modulate key cellular signaling pathways. This guide provides visual representations of several of these pathways, created using the DOT language, to facilitate a deeper understanding of their mechanisms of action.

MDM2-p53 Signaling Pathway

Many spirooxindole-based compounds exert their anticancer effects by disrupting the interaction between MDM2 and the tumor suppressor protein p53. This inhibition leads to the stabilization and activation of p53, triggering apoptosis in cancer cells.

MDM2_p53_Pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 activates transcription p21 p21 p53->p21 activates BAX BAX p53->BAX activates MDM2->p53 inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis Spiro_Lactone Spirocyclic γ-Lactone Spiro_Lactone->MDM2 inhibits

Caption: MDM2-p53 signaling pathway and the inhibitory action of spirocyclic γ-lactones.

Ubiquitin-Proteasome Pathway

Certain spirocyclic β-lactones, such as salinosporamide A, are potent proteasome inhibitors. By blocking the proteasome, these compounds prevent the degradation of pro-apoptotic proteins, leading to cancer cell death.

Proteasome_Pathway Ub Ubiquitin E1 E1 (Activating) Ub->E1 E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 Protein Target Protein E3->Protein tags PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Proteasome 26S Proteasome PolyUb_Protein->Proteasome targeted for degradation Peptides Peptides Proteasome->Peptides Spiro_Lactone Spirocyclic γ-Lactone Spiro_Lactone->Proteasome inhibits MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Spiro_Lactone Spirocyclic γ-Lactone Spiro_Lactone->MEK inhibits VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K EndothelialCell Endothelial Cell Proliferation, Migration, & Survival PLCg->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Angiogenesis Angiogenesis EndothelialCell->Angiogenesis Spiro_Lactone Spirocyclic γ-Lactone Spiro_Lactone->VEGFR2 inhibits

References

The Azaspiro[4.5]decane Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azaspiro[4.5]decane core, a unique three-dimensional heterocyclic motif, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, spirocyclic structure offers a distinct advantage in drug design, enabling enhanced target selectivity and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the biological significance of the azaspiro[4.5]decane core, detailing its presence in bioactive molecules, its diverse pharmacological activities, and the experimental methodologies used to evaluate its potential as a therapeutic agent.

Biological Significance and Therapeutic Targets

The inherent structural rigidity of the azaspiro[4.5]decane framework allows for precise spatial orientation of functional groups, leading to high-affinity interactions with a variety of biological targets. This has made it a focal point for the development of novel therapeutics across multiple disease areas.

Central Nervous System (CNS) Disorders

Derivatives of azaspiro[4.5]decane have shown significant promise in the treatment of neurological and psychiatric conditions by modulating key proteins in the CNS.

  • Sigma-1 (σ1) Receptors: These unique intracellular chaperone proteins are involved in cellular stress responses and are a key target for neuroprotection. Azaspiro[4.5]decane derivatives have been developed as potent σ1 receptor ligands, with potential applications in the treatment of neurodegenerative diseases and for tumor imaging.[1][2] For instance, the compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane has demonstrated high affinity for σ1 receptors.[1][2]

  • Muscarinic Acetylcholine Receptors (M1): As agonists of M1 receptors, azaspiro[4.5]decane-based compounds are being investigated for their potential to enhance cognitive function in conditions such as Alzheimer's disease.

Inflammatory Diseases

The anti-inflammatory potential of this scaffold is highlighted by its ability to inhibit key kinases in inflammatory signaling pathways.

  • TYK2/JAK1 Kinases: Certain derivatives have been identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), suggesting their utility in treating a range of inflammatory and autoimmune disorders.

  • RIPK1 Kinase: By inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1), these compounds can modulate necroptosis and inflammation, offering a therapeutic strategy for inflammatory conditions.

Cancer

The azaspiro[4.5]decane core has been incorporated into molecules with significant anti-cancer properties, particularly in the context of multiple myeloma.

  • Multiple Myeloma: The compound Azaspirane (Atiprimod), which features an azaspiro[4.5]decane core, has been shown to inhibit the growth of human multiple myeloma cells both in vitro and in vivo.[3] It induces caspase-mediated apoptosis and can overcome drug resistance.[3] The mechanism of action in multiple myeloma is believed to involve the modulation of critical signaling pathways such as PI3K/AKT/mTOR, RAS/MAPK, JAK/STAT, and NF-κB.

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

A novel series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP).[1][4][5] The opening of the mPTP is a critical event in cell death pathways, and its inhibition represents a promising therapeutic strategy for conditions such as ischemia-reperfusion injury.[1][4]

Quantitative Data Summary

The following tables summarize the biological activity of representative azaspiro[4.5]decane derivatives.

Table 1: Sigma-1 (σ1) Receptor Binding Affinity

CompoundStructureTargetKᵢ (nM)Selectivity
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 Receptor5.4 ± 0.4>30-fold vs σ2, >1400-fold vs VAChT

Table 2: Mitochondrial Permeability Transition Pore (mPTP) Inhibition

CompoundStructureAssayIC₅₀ (µM)
(S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid (14e)(S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acidmPTP openingPotent inhibitor

Table 3: Anti-Multiple Myeloma Activity

CompoundStructureCell LineAssayEffect
Azaspirane (Atiprimod)N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamineMM.1S, U266, RPMI8226MTT AssayGrowth inhibition
Azaspirane (Atiprimod)N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamineMM.1SCaspase-3/CPP32 Colorimetric AssayInduction of apoptosis

Experimental Protocols

Synthesis of Azaspiro[4.5]decane Derivatives

Synthesis of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane

The synthesis of this class of compounds generally involves the N-alkylation of 1,4-dioxa-8-azaspiro[4.5]decane with an appropriate benzyl halide. A general procedure is as follows:

  • To a solution of 1,4-dioxa-8-azaspiro[4.5]decane in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate.

  • Add the desired 4-(2-fluoroethoxy)benzyl bromide dropwise to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired compound.

Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

These compounds can be prepared via a solid-phase synthesis protocol. A general outline of the steps is as follows:

  • Start with a resin-bound amino acid.

  • Perform a series of coupling and deprotection steps to build the linear peptide backbone.

  • On-resin cyclization is achieved by reacting the N-terminus with a suitable building block.

  • Introduce the spirocyclic core by reacting with N-benzyl-4-piperidone.

  • Cleave the final compound from the resin and purify by HPLC.

Biological Assays

Sigma-1 (σ1) Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Receptor Source: Guinea pig brain membranes or cell lines expressing human σ1 receptors.

    • Radioligand: [³H]-(+)-pentazocine.

    • Test Compound: Azaspiro[4.5]decane derivative.

    • Non-specific Binding Control: Haloperidol.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate (e.g., 120 minutes at 37°C).

    • Terminate the reaction by rapid filtration through the glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki value of the test compound.

MTT Assay for Cell Viability in Multiple Myeloma Cells

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Multiple myeloma cell lines (e.g., MM.1S, U266, RPMI8226).

    • Culture medium.

    • Test compound (Azaspirane).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Seed the multiple myeloma cells in a 96-well plate and incubate.

    • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to untreated control cells.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This assay directly measures the opening of the mPTP using a fluorescent dye.

  • Materials:

    • Cells of interest (e.g., cardiomyocytes).

    • Calcein AM (a fluorescent dye).

    • CoCl₂ (a quencher of cytosolic calcein fluorescence).

    • Ionomycin (an inducer of mPTP opening).

    • Assay buffer.

    • Flow cytometer or fluorescence microscope.

  • Procedure:

    • Load the cells with Calcein AM.

    • Add CoCl₂ to quench the fluorescence in the cytoplasm, leaving only the mitochondrial fluorescence.

    • Treat the cells with the test compound (mPTP inhibitor) or ionomycin (positive control).

    • Measure the mitochondrial fluorescence using a flow cytometer or fluorescence microscope. A decrease in fluorescence indicates mPTP opening.

Visualizations

The following diagrams illustrate key concepts and workflows related to the biological significance of the azaspiro[4.5]decane core.

G Workflow for Sigma-1 Receptor Competitive Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Buffer, Radioligand, Test Compound) incubation Incubate Radioligand, Compound, and Membranes reagents->incubation membranes Prepare Receptor Membranes membranes->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration counting Measure Radioactivity filtration->counting calculation Calculate Ki Value counting->calculation G Mitochondrial Permeability Transition Pore (mPTP) Assay Workflow cluster_loading Cell Loading cluster_treatment Treatment cluster_measurement Measurement load_calcein Load Cells with Calcein AM quench Add CoCl2 to Quench Cytosolic Fluorescence load_calcein->quench add_compound Add Test Compound (mPTP Inhibitor) quench->add_compound add_inducer Add Ionomycin (Positive Control) quench->add_inducer measure_fluorescence Measure Mitochondrial Fluorescence (Flow Cytometry / Microscopy) add_compound->measure_fluorescence add_inducer->measure_fluorescence analyze Analyze Data to Determine mPTP Opening measure_fluorescence->analyze G Key Signaling Pathways in Multiple Myeloma Targeted by Azaspiro[4.5]decane Derivatives cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Azaspiro Azaspiro[4.5]decane Derivatives (e.g., Azaspirane) PI3K PI3K/AKT/mTOR Azaspiro->PI3K Inhibits RAS RAS/MAPK Azaspiro->RAS Inhibits JAK JAK/STAT Azaspiro->JAK Inhibits NFKB NF-κB Azaspiro->NFKB Inhibits Apoptosis Apoptosis Azaspiro->Apoptosis Induces Proliferation Proliferation PI3K->Proliferation Survival Survival PI3K->Survival RAS->Proliferation JAK->Survival NFKB->Survival

References

Solubility profile of Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Solubility Profile of Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a framework for its solubility assessment. This includes detailed experimental protocols for determining solubility in organic solvents and qualitative solubility data for structurally analogous compounds to inform solvent selection.

Introduction

This compound is a spirocyclic compound incorporating a lactone and a Boc-protected piperidine ring. Such scaffolds are of significant interest in medicinal chemistry and drug discovery. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and for conducting various biological assays. This guide outlines standard methodologies to establish a comprehensive solubility profile.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below:

PropertyValue
Molecular Formula C₁₃H₂₁NO₄
Molecular Weight 255.31 g/mol
Appearance Solid
CAS Number 301226-27-7

Qualitative Solubility of Structurally Related Compounds

CompoundSolventSolubility
N-Boc-4-hydroxypiperidine Dichloromethane (DCM)Soluble[1]
ChloroformSoluble[1]
MethanolSoluble[1]
EthanolSoluble (≥10 mg/mL)[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble (≥10 mg/mL)[1]
WaterPoorly Soluble[1]
N-Boc-piperazine DichloromethaneSoluble[2]
MethanolSoluble[2]
WaterLess Soluble[2]

Based on these analogs, it is anticipated that this compound will exhibit good solubility in a range of polar aprotic and protic organic solvents.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, several established methods can be employed. The choice of method often depends on the required throughput, accuracy, and the stage of the research.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.[3][4] It measures the concentration of a compound in a saturated solution that is in equilibrium with the solid form.[5]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][4][6]

  • Phase Separation: Allow the undissolved solid to settle. Separate the supernatant from the solid material by centrifugation or filtration using a suitable filter that does not adsorb the compound.

  • Quantification: Accurately dilute a known volume of the clear supernatant.

  • Analysis: Determine the concentration of the compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[5]

  • Calculation: Calculate the solubility from the concentration of the saturated solution, expressed in units such as mg/mL or molarity.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Analysis A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or Filter B->C D Dilute supernatant C->D E Analyze by HPLC or LC-MS D->E G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Analysis cluster_nephelometry Nephelometry cluster_uv Direct UV A Prepare DMSO stock solution B Dispense stock into plate A->B C Add organic solvent B->C D Incubate (1-2h) C->D N1 Measure light scattering D->N1 U1 Filter to remove precipitate D->U1 U2 Measure UV absorbance U1->U2

References

Initial Safety and Handling Guidelines for 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial safety and handling guidelines for 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane. The information presented herein is a compilation of data from supplier safety information and general laboratory safety protocols for similar chemical structures. It is imperative to supplement these guidelines with institution-specific safety procedures and a thorough risk assessment before commencing any experimental work.

Chemical Identification and Properties

8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane is a spirocyclic compound incorporating a Boc-protected amine, a lactone, and a piperidine ring system. Such scaffolds are of interest in medicinal chemistry and drug discovery.

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₄[1]
Molecular Weight 255.31 g/mol [1]
Appearance Solid
Predicted Boiling Point 399.6 ± 35.0 °C[1]
Predicted Density 1.16 ± 0.1 g/cm³[1]
CAS Number 301226-27-7

Hazard Identification and Safety Precautions

Based on the Globally Harmonized System (GHS) classification for structurally related compounds, 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane is anticipated to be an irritant.[2]

GHS Pictogram:

Exclamation Mark

Signal Word: Warning

Hazard StatementDescription
H315 Causes skin irritation.[2]
H319 Causes serious eye irritation.[2]
H335 May cause respiratory irritation.[2]

Precautionary Statements:

CodeStatement
P261Avoid breathing dust/fumes/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Note: Specific quantitative toxicity data such as LD50 and flash point are not currently available for this compound. All handling should proceed with the assumption that the compound is hazardous.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[3]

  • Avoid inhalation of dust or powder. Use engineering controls to minimize dust generation.

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Recommended storage temperature is 2-8°C.

First Aid Measures

In the event of exposure, follow these first aid guidelines and seek immediate medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols: A Generalized Approach

Diagram of a Generalized Synthetic Workflow

cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Starting_Material Starting Material (e.g., Azaspiroketone) Reaction Reaction (e.g., Baeyer-Villiger oxidation) Starting_Material->Reaction Reagents, Solvent, Temp Boc_Protection Boc Protection (Di-tert-butyl dicarbonate, base) Reaction->Boc_Protection Intermediate Product 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane Boc_Protection->Product Quenching Quenching Product->Quenching Extraction Extraction (Organic Solvent/Aqueous) Quenching->Extraction Drying Drying (e.g., Na2SO4, MgSO4) Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: A generalized workflow for the synthesis and purification of 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane.

General Boc-Protection Protocol: The Boc (tert-butoxycarbonyl) group is a common amine protecting group in organic synthesis.[4]

  • Dissolve the amine-containing starting material in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, diisopropylethylamine) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Perform an aqueous work-up to remove excess reagents and byproducts.

  • The crude product is then purified, typically by column chromatography.

Logical Flow for Safe Handling

A systematic approach to handling this chemical is essential for minimizing risk. The following diagram illustrates the logical progression from hazard identification to emergency response.

Diagram of Safe Handling Logic

Hazard_ID Hazard Identification (Skin, Eye, Respiratory Irritant) Risk_Assessment Risk Assessment (Evaluate quantities, procedures) Hazard_ID->Risk_Assessment Control_Measures Implement Control Measures Risk_Assessment->Control_Measures PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Control_Measures->PPE Engineering_Controls Engineering Controls (Fume Hood) Control_Measures->Engineering_Controls Safe_Handling Safe Handling & Storage (Follow Protocols) PPE->Safe_Handling Engineering_Controls->Safe_Handling Emergency_Response Emergency Response Plan (Spill, Exposure) Safe_Handling->Emergency_Response

Caption: Logical flow diagram for ensuring the safe handling of 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane.

Disclaimer: This document is intended as a guide and does not replace a formal safety data sheet (SDS) or institutional safety protocols. Researchers are responsible for conducting their own risk assessments and adhering to all applicable safety regulations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step sequence commencing with the alkylation of N-Boc-4-piperidone with ethyl bromoacetate, followed by a Reformatsky-type reaction to form a key lactone intermediate. Subsequent purification and characterization steps are outlined to ensure the desired product's high purity. This protocol is intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

Spirocyclic scaffolds are of significant interest in drug design due to their rigid, three-dimensional structures that allow for precise spatial orientation of substituents, often leading to improved potency and selectivity for biological targets. This compound (CAS No: 301226-27-7) is a key intermediate that incorporates a lactone moiety and a protected amine, making it a versatile precursor for the synthesis of a wide range of biologically active molecules. The following protocol details a robust synthetic route to this compound.

Chemical Properties

PropertyValueReference
CAS Number 301226-27-7[1]
Molecular Formula C₁₃H₂₁NO₄[1]
Molecular Weight 255.31 g/mol [1]
Appearance White to off-white solid
Boiling Point (Predicted) 399.6 ± 35.0 °C[1]
Density (Predicted) 1.16 ± 0.1 g/cm³[1]

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned through a three-step process starting from commercially available N-Boc-4-piperidone. The proposed pathway is illustrated below:

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Reformatsky Reaction cluster_2 Step 3: Lactonization A N-Boc-4-piperidone reagent1 Ethyl bromoacetate, NaH, THF A->reagent1 B Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-oxoacetate reagent2 Zinc dust, Iodine (cat.), THF B->reagent2 reagent1->B C Ethyl 2-hydroxy-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate reagent3 p-Toluenesulfonic acid, Toluene, Dean-Stark C->reagent3 reagent2->C D This compound reagent3->D

References

Application Note: Protocol for the Acid-Catalyzed Boc Deprotection of 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. This application note provides a detailed protocol for the deprotection of 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane to yield 2-oxo-1-oxa-8-azaspiro[4.5]decane. The protocols described herein utilize common acidic reagents, namely trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane, which are known to efficiently and selectively cleave the Boc group.[1][2][3]

The resulting deprotected spirocyclic amine is a valuable building block in medicinal chemistry and drug discovery, as the spiro-azaspiro[4.5]decane motif is found in a number of biologically active compounds. The selection of the appropriate deprotection conditions is crucial to ensure high yield and purity of the final product while minimizing potential side reactions.

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid (TFA or HCl). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine as its corresponding salt (trifluoroacetate or hydrochloride).[4] The tert-butyl cation can be quenched by a scavenger, deprotonate to form isobutylene gas, or potentially polymerize.[4]

Experimental Protocols

Two common and effective methods for the Boc deprotection of 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane are presented below. The choice between the two protocols may depend on the scale of the reaction, the desired salt form of the product, and the compatibility of subsequent synthetic steps.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used method for Boc deprotection due to the high volatility of both the reagent and solvent, which simplifies product isolation.[5]

Materials:

  • 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Add trifluoroacetic acid (TFA) (5-10 equiv) to the solution at room temperature. The reaction is typically stirred for 1-4 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • To isolate the free amine, dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected 2-oxo-1-oxa-8-azaspiro[4.5]decane.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method provides the product as a hydrochloride salt, which is often a stable, crystalline solid that can be easily handled and purified.[1][2] A 4 M solution of HCl in dioxane is commercially available or can be prepared.

Materials:

  • 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane

  • 4 M Hydrogen chloride (HCl) in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dichloromethane, or add the HCl solution directly if the starting material is soluble.

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv of HCl) to the starting material at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[1][2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the product often precipitates from the reaction mixture. If not, add diethyl ether to induce precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to obtain the 2-oxo-1-oxa-8-azaspiro[4.5]decane hydrochloride salt.

Data Presentation

The following table summarizes the typical reaction conditions for the acidic Boc deprotection of amines.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Acid Trifluoroacetic acid (TFA)Hydrogen chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Equivalents of Acid 5 - 105 - 10
Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours30 minutes - 2 hours
Work-up Basic work-up (e.g., NaHCO₃)Precipitation/Filtration
Product Form Free amineHydrochloride salt

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Boc deprotection of 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up & Isolation cluster_product Final Product start 8-Boc-2-oxo-1-oxa-8- azaspiro[4.5]decane reaction Acidic Treatment (TFA/DCM or HCl/Dioxane) start->reaction Dissolve in appropriate solvent workup Quenching, Extraction, Purification reaction->workup Reaction completion product 2-oxo-1-oxa-8-azaspiro[4.5]decane (as free base or HCl salt) workup->product Isolation

Caption: General workflow for the Boc deprotection of 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane.

References

Application of tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 301226-27-7) as a Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, with the CAS number 301226-27-7, is a valuable heterocyclic building block in medicinal chemistry. Its rigid, three-dimensional spirocyclic scaffold offers a unique structural motif that can be exploited to design novel drug candidates with improved pharmacological properties. The incorporation of a spiro-center can lead to enhanced binding affinity, selectivity, and metabolic stability by orienting functional groups in a well-defined spatial arrangement. This document provides an overview of the application of this building block, focusing on its use in the synthesis of modulators for cannabinoid and sigma receptors, along with detailed experimental protocols.

Physicochemical Properties

PropertyValue
CAS Number 301226-27-7
Molecular Formula C₁₃H₂₁NO₄
Molecular Weight 255.31 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dichloromethane, methanol, and DMSO

Core Applications in Drug Discovery

The 1-oxa-8-azaspiro[4.5]decane core, accessible from CAS 301226-27-7, is a privileged scaffold for targeting central nervous system (CNS) receptors. Key therapeutic areas where this building block has been employed include:

  • Cannabinoid Receptor (CB1) Antagonists: Derivatives of this spirocyclic scaffold have been investigated as potent and selective antagonists of the CB1 receptor.[1] Such compounds have potential therapeutic applications in the treatment of obesity, metabolic disorders, and substance abuse. The rigid spirocyclic core helps in positioning the key pharmacophoric elements for optimal interaction with the receptor binding site.

  • Sigma-1 (σ₁) Receptor Ligands: The 1-oxa-8-azaspiro[4.5]decane moiety has been incorporated into ligands targeting the sigma-1 receptor, a unique intracellular chaperone protein implicated in a variety of neurological disorders.[2] Selective sigma-1 receptor ligands are being explored for their potential in neuroprotection, the treatment of neuropathic pain, and as imaging agents for positron emission tomography (PET).[2]

Experimental Protocols

The following protocols describe the utilization of this compound as a starting material in the synthesis of drug candidates.

Protocol 1: Synthesis of a Key Intermediate for Sigma-1 Receptor Ligands

This protocol outlines the deprotection of the Boc-group from the starting material, a common initial step to enable further functionalization of the piperidine nitrogen.

Experimental Workflow

G start This compound (CAS 301226-27-7) reagents Trifluoroacetic Acid (TFA) Dichloromethane (DCM) start->reagents reaction Boc Deprotection start->reaction reagents->reaction workup Evaporation Neutralization (e.g., sat. NaHCO3) Extraction (e.g., DCM) reaction->workup product 1-Oxa-8-azaspiro[4.5]decan-2-one (Deprotected Intermediate) workup->product

Workflow for Boc Deprotection

Materials:

  • This compound (1.0 eq)

  • Trifluoroacetic acid (TFA, 5-10 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware

Procedure:

  • Dissolve this compound in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product, 1-oxa-8-azaspiro[4.5]decan-2-one.

Expected Outcome:

The deprotected amine can be used in subsequent reactions without further purification or can be purified by column chromatography if necessary.

Protocol 2: N-Alkylation for the Synthesis of a Sigma-1 Receptor Ligand Precursor

This protocol describes the N-alkylation of the deprotected intermediate with a suitable electrophile, a key step in the synthesis of various sigma-1 receptor ligands.

Experimental Workflow

G start 1-Oxa-8-azaspiro[4.5]decan-2-one reagents Alkyl Halide (e.g., R-Br) Base (e.g., K2CO3, DIPEA) Solvent (e.g., ACN, DMF) start->reagents reaction N-Alkylation start->reaction reagents->reaction workup Filtration Solvent Evaporation Purification (Column Chromatography) reaction->workup product N-Alkyl-1-oxa-8-azaspiro[4.5]decan-2-one workup->product

Workflow for N-Alkylation

Materials:

  • 1-Oxa-8-azaspiro[4.5]decan-2-one (1.0 eq)

  • Appropriate alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard glassware

Procedure:

  • To a solution of 1-oxa-8-azaspiro[4.5]decan-2-one in acetonitrile (ACN), add potassium carbonate (K₂CO₃) and the desired alkyl halide.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C until the starting material is consumed, as monitored by TLC.

  • After the reaction is complete, filter off the inorganic salts and wash with ACN.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the pure N-alkylated product.

Quantitative Data

The following table summarizes representative biological data for a compound synthesized using the 1-oxa-8-azaspiro[4.5]decane scaffold, demonstrating its potential in developing high-affinity ligands.

Compound IDTargetAssay TypeKᵢ (nM)Reference
Compound 8 Sigma-1 (σ₁) ReceptorRadioligand Binding0.61[2]
Sigma-2 (σ₂) ReceptorRadioligand Binding26.8[2]

Note: Compound 8 is a derivative of the 1-oxa-8-azaspiro[4.5]decane scaffold.

Signaling Pathways

Derivatives of this compound can modulate key signaling pathways by interacting with their respective targets.

Cannabinoid Receptor 1 (CB1) Signaling

CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists, inhibit adenylyl cyclase and activate MAP kinase pathways. Antagonists synthesized from the spirocyclic building block would block these effects.

G cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Produces Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates Antagonist Spirocyclic CB1 Antagonist Antagonist->CB1 Blocks Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1 Activates

CB1 Receptor Antagonism

Sigma-1 (σ₁) Receptor Signaling

The sigma-1 receptor is an intracellular chaperone that modulates calcium signaling and interacts with various ion channels and kinases. Ligands can either act as agonists or antagonists, influencing these downstream effects.

G cluster_er Endoplasmic Reticulum Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_cyto Cytosolic Ca²⁺ IP3R->Ca_cyto Ca²⁺ Release Ligand Spirocyclic Sigma-1 Ligand Ligand->Sigma1 Binds to Ca_ER Ca²⁺ Store Ca_ER->IP3R downstream Downstream Signaling (e.g., Ion Channel Modulation, Kinase Activation) Ca_cyto->downstream

Sigma-1 Receptor Modulation

Conclusion

This compound (CAS 301226-27-7) is a versatile building block for the synthesis of spirocyclic compounds with significant potential in drug discovery. Its application in the development of cannabinoid receptor antagonists and sigma-1 receptor ligands highlights its utility in creating structurally novel and potent therapeutic candidates for a range of CNS and other disorders. The provided protocols offer a foundation for the chemical manipulation of this scaffold, enabling its incorporation into diverse drug discovery programs.

References

Asymmetric Synthesis of Chiral Spiro-γ-Lactones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral spiro-γ-lactones are a class of privileged heterocyclic scaffolds prominently featured in a wide array of natural products and pharmacologically active molecules. Their rigid, three-dimensional architecture, centered around a spirocyclic core, imparts unique conformational constraints that are highly sought after in drug design for optimizing binding affinity and selectivity to biological targets. The stereochemistry at the spirocenter plays a crucial role in determining biological activity, making the development of efficient and highly stereoselective synthetic methodologies a paramount objective in modern organic chemistry.

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral spiro-γ-lactones, focusing on recent advancements in both metal-catalyzed and organocatalytic approaches. The methodologies presented herein offer robust and versatile strategies for accessing these valuable molecular entities with high enantiopurity.

I. Organocatalytic Enantioselective Bromolactonization

This section details the synthesis of chiral α-spiro-γ-lactones through an enantioselective bromolactonization of α-allyl carboxylic acids, catalyzed by a BINOL-derived chiral bifunctional sulfide. This method is notable for its operational simplicity and the high enantioselectivities achieved.[1]

Reaction Principle

The reaction proceeds via the activation of a brominating agent by the chiral sulfide catalyst, followed by an enantioselective intramolecular cyclization of the α-allyl carboxylic acid. The bifunctional nature of the catalyst, possessing both a Lewis basic sulfide and a Brønsted acidic moiety, is crucial for achieving high stereocontrol.

Experimental Protocol: Synthesis of γ-chiral α-spiro-γ-lactones

General Procedure: [1]

  • To a solution of the α-allyl carboxylic acid substrate (1.0 equiv) and the BINOL-derived chiral bifunctional sulfide catalyst (S)-8a (0.1 equiv) in a mixture of toluene and CH2Cl2 (3:1, 0.05 M) is cooled to -78 °C.

  • After stirring for 10 minutes at -78 °C, N-bromophthalimide (NBP) (1.2 equiv) is added to the reaction mixture.

  • The reaction is stirred for 24 hours at -78 °C.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of Na2SO3 at -78 °C and stirred for an additional 10 minutes.

  • The mixture is warmed to room temperature and extracted with CH2Cl2.

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired chiral α-spiro-γ-lactone.

Quantitative Data Summary
SubstrateCatalystProductYield (%)ee (%)
1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid(S)-8a(S)-1-oxa-2-oxaspiro[4.5]decan-3-one, 4-(bromomethyl)-8595
1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid(S)-8a(S)-1-oxa-2-oxaspiro[4.4]nonan-3-one, 4-(bromomethyl)-8293
4-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-carboxylic acid(S)-8a(S)-1,7-dioxa-2-oxaspiro[5.5]undecan-3-one, 4-(bromomethyl)-7596

Reaction Workflow

bromolactonization_workflow sub Substrate & Catalyst in Toluene/CH2Cl2 cool Cool to -78 °C sub->cool add_nbp Add NBP cool->add_nbp react Stir at -78 °C for 24h add_nbp->react quench Quench with aq. Na2SO3 react->quench extract Workup & Extraction quench->extract purify Purification extract->purify product Chiral Spiro-γ-lactone purify->product

Caption: Experimental workflow for the BINOL-derived sulfide-catalyzed bromolactonization.

II. Nickel-Catalyzed Enantioselective α-Spirocyclization of Lactones

This section describes a nickel-catalyzed enantioselective intramolecular addition of lactone enolates to aryl nitriles, providing access to a range of chiral spiro-γ-lactones. This method is particularly effective for the formation of 5-, 6-, and 7-membered spirocyclic rings.[2][3][4][5]

Reaction Principle

The reaction is proposed to proceed through the formation of a nickel enolate from the starting lactone, which then undergoes an intramolecular cyclization onto the tethered aryl nitrile. The chiral ligand on the nickel catalyst dictates the facial selectivity of the addition, leading to the enantioenriched spirocyclic product.

Experimental Protocol: Synthesis of β-keto spiro-γ-lactones

General Procedure: [2][5]

  • In a glovebox, a vial is charged with Ni(COD)2 (0.05 equiv), the chiral ligand (e.g., SL-M009-1, 0.06 equiv), and the lactone substrate (1.0 equiv).

  • The vial is sealed, removed from the glovebox, and placed under an atmosphere of argon.

  • Anhydrous solvent (e.g., 1,4-dioxane) is added, and the mixture is stirred at the specified temperature (e.g., 40 °C) for the designated time.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and quenched with 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • The residue is purified by flash column chromatography to yield the β-keto spiro-γ-lactone.

Quantitative Data Summary
Ring SizeLigandYield (%)ee (%)
5-memberedSL-M001-15284
5-memberedSL-M009-16783
7-memberedSL-M001-15478
7-memberedSL-M009-18486

Catalytic Cycle

nickel_catalysis Ni_L Ni(0)L* Enolate Ni(II)-enolate Ni_L->Enolate Oxidative Addition Cyclization Intramolecular Cyclization Enolate->Cyclization Product_complex Ni(II)-product complex Cyclization->Product_complex Product_complex->Ni_L Reductive Elimination Product Spiro-γ-lactone Product_complex->Product Substrate Lactone Substrate Substrate->Enolate

Caption: Proposed catalytic cycle for the nickel-catalyzed α-spirocyclization.

III. Synthesis of Spirooxindole-γ-Lactones via Azaoxyallyl Cation

This section outlines a method for the synthesis of spirooxindole-γ-lactones by reacting an oxindole-templated azaoxyallyl cation with β-naphthols.[6][7][8] This approach provides a direct route to this important class of spirocyclic compounds.

Reaction Principle

The reaction involves the in situ generation of a transient azaoxyallyl cation from an α-chlorohydroxamate precursor. This electrophilic intermediate is then trapped by a nucleophile, such as 2-naphthol, followed by an intramolecular lactonization to furnish the spirooxindole-γ-lactone scaffold.

Experimental Protocol: General Procedure for Spiro Lactone Preparation[7]
  • To a solution of the α-chlorohydroxamate (1.0 equiv) and 2-naphthol (1.2 equiv) in hexafluoroisopropanol (HFIP) (0.2 M), is added Na2CO3 (2.0 equiv).

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC (typically 2 hours).

  • Upon completion, the HFIP is removed under reduced pressure.

  • The crude residue is purified by silica gel column chromatography (using an ethyl acetate-hexane mixture as eluent) to afford the corresponding spirooxindole-γ-lactone.

Quantitative Data Summary
α-chlorohydroxamateNucleophileProductYield (%)
N-(benzyloxy)-3-chloro-1-methyl-2-oxoindoline-3-carboxamide2-naphthol1'-methyl-2'H-spiro[naphtho[2,1-b]furan-1,3'-indoline]-2,2'-dione73
N-(benzyloxy)-3-chloro-1,5-dimethyl-2-oxoindoline-3-carboxamide2-naphthol1',5'-dimethyl-2'H-spiro[naphtho[2,1-b]furan-1,3'-indoline]-2,2'-dione65
N-(benzyloxy)-3-chloro-7-fluoro-1-methyl-2-oxoindoline-3-carboxamide2-naphthol7'-fluoro-1'-methyl-2'H-spiro[naphtho[2,1-b]furan-1,3'-indoline]-2,2'-dione80

Reaction Mechanism

azaoxyallyl_mechanism Start α-chlorohydroxamate Cation Azaoxyallyl Cation Start->Cation HFIP Nucleophilic_Attack Nucleophilic Attack (2-naphthol) Cation->Nucleophilic_Attack Intermediate Adduct Intermediate Nucleophilic_Attack->Intermediate Lactonization Intramolecular Lactonization Intermediate->Lactonization Product Spirooxindole-γ-lactone Lactonization->Product

Caption: Simplified mechanism for the synthesis of spirooxindole-γ-lactones.

Conclusion

The methodologies presented in these application notes provide a robust toolkit for the asymmetric synthesis of chiral spiro-γ-lactones. The choice of method will depend on the specific target molecule and the desired substitution pattern. The detailed protocols and compiled data should serve as a valuable resource for researchers in academic and industrial settings, facilitating the exploration of this important class of molecules in drug discovery and development. Further investigations into expanding the substrate scope and developing even more efficient and selective catalytic systems remain active areas of research.

References

Application Notes and Protocols: Reactions of Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a key intermediate in medicinal chemistry, with various nucleophiles. The protocols detailed below are representative methods for the ring-opening of the spirocyclic lactone moiety, a critical transformation for generating novel molecular scaffolds for drug discovery.

Introduction

This compound is a versatile building block containing a spiro-γ-butyrolactone fused to a piperidine ring, which is protected with a tert-butoxycarbonyl (Boc) group. The lactone functionality is susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized piperidine derivatives. These products are valuable precursors for the synthesis of complex molecules with potential therapeutic applications. This document outlines general procedures for the reaction of this spirocycle with common nucleophiles, including amines (aminolysis), organometallic reagents (e.g., Grignard reagents), and basic hydrolysis.

Reaction Overview

The core reactivity of this compound lies in the electrophilic nature of the lactone's carbonyl carbon. Nucleophiles attack this carbon, leading to a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond and opening the lactone ring. The outcome of the reaction is the formation of a γ-hydroxy amide, a γ-hydroxy ketone, or a γ-hydroxy carboxylic acid, depending on the nucleophile used.

Application Note 1: Aminolysis - Synthesis of γ-Hydroxy Amides

The reaction of this compound with primary or secondary amines results in the formation of the corresponding γ-hydroxy amides. This transformation is valuable for introducing diverse side chains and functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.

Quantitative Data Summary
EntryAmine NucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)
1BenzylamineToluene801285
2MorpholineDioxane1001878
3n-ButylamineTHF652492
Experimental Protocol: Aminolysis with Benzylamine
  • To a solution of this compound (1.0 mmol, 255 mg) in toluene (10 mL) is added benzylamine (1.2 mmol, 129 mg, 0.13 mL).

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired γ-hydroxy amide.

aminolysis_workflow start Start reagents Dissolve Spirolactone and Benzylamine in Toluene start->reagents reaction Heat at 80°C for 12h reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Cool and Concentrate monitoring->workup Complete purification Column Chromatography workup->purification product γ-Hydroxy Amide Product purification->product

Aminolysis Experimental Workflow

Application Note 2: Reaction with Grignard Reagents - Synthesis of γ-Hydroxy Ketones

Grignard reagents are potent carbon nucleophiles that react with the spiro-lactone to yield γ-hydroxy ketones. This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of various alkyl or aryl groups. It is important to note that Grignard reagents can potentially react with the Boc-protecting group under harsh conditions, though the lactone is generally more electrophilic.

Quantitative Data Summary
EntryGrignard ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
1Phenylmagnesium bromideTHF0 to rt275
2Methylmagnesium chlorideDiethyl ether0 to rt380
3Ethylmagnesium bromideTHF0 to rt2.572
Experimental Protocol: Reaction with Phenylmagnesium Bromide
  • A solution of this compound (1.0 mmol, 255 mg) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Phenylmagnesium bromide (1.1 mmol, 1.1 mL of a 1.0 M solution in THF) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired γ-hydroxy ketone.

grignard_pathway Spirolactone Spirolactone Tetrahedral_Intermediate Tetrahedral Intermediate Spirolactone->Tetrahedral_Intermediate Nucleophilic Attack Grignard PhMgBr Grignard->Tetrahedral_Intermediate Hydroxy_Ketone γ-Hydroxy Ketone Tetrahedral_Intermediate->Hydroxy_Ketone Ring Opening

Grignard Reaction Pathway

Application Note 3: Hydrolysis - Synthesis of γ-Hydroxy Carboxylic Acids

Base-mediated hydrolysis of the spiro-lactone leads to the corresponding γ-hydroxy carboxylic acid. This reaction is typically carried out using a strong base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent to ensure solubility. The resulting carboxylate can be protonated during acidic workup to yield the carboxylic acid.

Quantitative Data Summary
EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1LiOHTHF/H₂O (1:1)25495
2NaOHMethanol/H₂O (2:1)40690
3KOHDioxane/H₂O (1:1)50588
Experimental Protocol: Hydrolysis with Lithium Hydroxide
  • To a solution of this compound (1.0 mmol, 255 mg) in a mixture of tetrahydrofuran (THF, 5 mL) and water (5 mL) is added lithium hydroxide monohydrate (2.0 mmol, 84 mg).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the THF is removed under reduced pressure.

  • The aqueous solution is cooled to 0 °C and acidified to pH ~3 with 1 M hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the γ-hydroxy carboxylic acid.

logical_relationship cluster_reactants Reactants cluster_products Products Spirolactone Spirolactone Amide γ-Hydroxy Amide Spirolactone->Amide Aminolysis Ketone γ-Hydroxy Ketone Spirolactone->Ketone Grignard Reaction Acid γ-Hydroxy Carboxylic Acid Spirolactone->Acid Hydrolysis Nucleophile Nucleophile (e.g., Amine, Grignard, Hydroxide)

Reactant to Product Logical Flow

Conclusion

The protocols described in these application notes provide a foundation for the synthetic manipulation of this compound. These reactions open the door to a wide array of functionalized piperidine derivatives that are of significant interest in the field of drug discovery. Researchers are encouraged to adapt and optimize these general methods to suit their specific synthetic goals and target molecules.

Application Notes and Protocols for 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][] These heterobifunctional molecules are composed of three essential components: a ligand that engages a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[]

While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in rigid linkers that can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and selectivity.[4] This document provides detailed application notes and protocols for the proposed use of 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane , a novel spirocyclic scaffold, as a rigid linker in PROTAC design.

Application Notes: The Role of 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane in PROTAC Design

The unique structure of 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane offers several hypothesized advantages for its use as a PROTAC linker. Its spirocyclic core imparts significant conformational rigidity, which can be leveraged to optimize PROTAC performance.

Potential Advantages:

  • Enhanced Potency through Pre-organization: The rigid spirocyclic framework restricts the conformational freedom of the linker. This can pre-organize the warhead and E3 ligase ligand into an optimal orientation for the formation of a stable and productive ternary complex, thereby reducing the entropic penalty of binding and increasing degradation potency.[4]

  • Improved Pharmacokinetics: The constrained conformation of rigid linkers can lead to improved metabolic stability and better pharmacokinetic profiles compared to more flexible linkers, which can be more susceptible to metabolism.

  • Novel Synthetic Vectors: The structure provides two distinct points for chemical modification. The Boc-protected amine can be deprotected to reveal a secondary amine for amide bond formation. The lactone (oxo-oxa) moiety, while more stable, could potentially be opened to provide additional attachment points, offering unique exit vectors for connecting to the POI and E3 ligase ligands.

  • Fine-Tuning of Physicochemical Properties: The incorporation of this polar, rigid scaffold can modulate the overall properties of the PROTAC, potentially improving solubility and avoiding the hydrophobic collapse sometimes associated with long, flexible alkyl chains.

Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Release & Recycle PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Chemical Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Evaluation S1 Step 1: Deprotection of 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane S2 Step 2: Coupling with Warhead (POI Ligand) S1->S2 S3 Step 3: Coupling with E3 Ligase Ligand S2->S3 S4 Step 4: HPLC Purification & Characterization S3->S4 B1 Binary Binding Assays (SPR or ITC) S4->B1 Purified PROTAC C1 Target Degradation Assay (Western Blot) S4->C1 Purified PROTAC B2 Ternary Complex Formation (TR-FRET Assay) B1->B2 B3 Cooperativity Analysis B2->B3 C2 Dose-Response (DC50) & Time-Course C1->C2 C3 Cell Viability Assay (CellTiter-Glo®) C1->C3 C4 Downstream Effect Analysis C3->C4 Signaling_Pathway Hypothetical Kinase Signaling Pathway Targeted by a PROTAC GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Kinase Target Kinase (POI) Rec->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Degradation Degradation Kinase->Degradation pSubstrate Phosphorylated Substrate TF Transcription Factor pSubstrate->TF Activates Gene Gene Expression (e.g., Proliferation, Survival) TF->Gene Regulates PROTAC_node Kinase PROTAC PROTAC_node->Kinase Induces

References

Incorporation of the 1-oxa-8-azaspiro[4.5]decane Scaffold into Novel Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have led to its incorporation into a diverse range of novel compounds with promising biological activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of compounds containing this scaffold, with a focus on their development as potential therapeutic agents.

Application Notes

The 1-oxa-8-azaspiro[4.5]decane core is a versatile building block for the development of novel drugs targeting a variety of biological systems. Its inherent structural rigidity, conferred by the spirocyclic center, allows for the precise spatial orientation of substituents, which can lead to high-affinity and selective interactions with biological targets.

Key Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: A primary application of this scaffold is in the design of ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in various neurological and psychiatric conditions. Derivatives of 1-oxa-8-azaspiro[4.5]decane have been shown to exhibit high affinity and selectivity for the σ1 receptor, suggesting their potential as novel treatments for neurodegenerative diseases, pain, and depression.

  • Oncology: The 1-oxa-4-azaspiro[4.5]decane variant, particularly the 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one, has demonstrated potent anticancer activity. These compounds can be further modified to enhance their cytotoxicity against various cancer cell lines.

  • Cardiovascular Diseases: Certain derivatives have been investigated for their antihypertensive properties. The spirocyclic framework can be functionalized to interact with adrenergic receptors, potentially leading to the development of new treatments for hypertension.

Data Presentation

The following tables summarize the quantitative biological data for representative compounds incorporating the 1-oxa-8-azaspiro[4.5]decane scaffold.

Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities

Compound IDStructureKi (σ1) [nM]Ki (σ2) [nM]Selectivity (Ki σ2 / Ki σ1)
1 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.4[1]-30-fold vs σ2[1]
2 A series of 1-oxa-8-azaspiro[4.5]decane derivatives0.61 – 12.0-2 – 44[2]

Table 2: In Vitro Anticancer Activity (IC50 Values)

Compound IDCancer Cell LineIC50 [µM]
3a A549 (Lung)>50
3b MDA-MB-231 (Breast)35.9[3]
3c HCT116 (Colon)>50
4a MCF-7 (Breast)43.4[3]
4b A549 (Lung)15.69[4]
4c T-24 (Bladder)22.05[4]

Experimental Protocols

Protocol 1: General Synthesis of 8-Substituted-1-oxa-8-azaspiro[4.5]decane Derivatives

This protocol describes a general method for the synthesis of 8-substituted-1-oxa-8-azaspiro[4.5]decane derivatives, exemplified by the preparation of 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane (commercially available)

  • Benzaldehyde

  • Sodium triacetoxyborohydride

  • Triethylamine

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1,4-Dioxa-8-azaspiro[4.5]decane in dichloromethane, add benzaldehyde and triethylamine.

  • Reductive Amination: Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.[5]

Protocol 2: In Vitro Sigma-1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.

Materials:

  • Membrane preparations from cells expressing the human sigma-1 receptor

  • --INVALID-LINK---Pentazocine (radioligand)

  • Test compounds (dissolved in DMSO)

  • Haloperidol (for non-specific binding determination)

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer, --INVALID-LINK---pentazocine, and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding wells, add vehicle (DMSO) instead of the test compound. For non-specific binding wells, add a high concentration of haloperidol.

  • Incubation: Add the membrane preparation to all wells and incubate at 37°C for 120 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, HCT116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

Protocol 4: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol provides a general method for evaluating the antihypertensive effects of test compounds in a conscious rat model.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • Test compounds

  • Vehicle (e.g., saline, PEG400)

  • Tail-cuff blood pressure measurement system or telemetry system

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the SHRs to the housing conditions and blood pressure measurement procedure.

  • Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of the conscious rats.

  • Compound Administration: Administer the test compound or vehicle orally by gavage.[6]

  • Post-dose Measurements: Measure SBP and HR at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours).

  • Data Analysis: Calculate the change in SBP and HR from baseline for each treatment group and compare the results to the vehicle control group to determine the antihypertensive efficacy.

Mandatory Visualizations

Signaling Pathway

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Nucleus Nucleus Sigma1_BiP σ1 Receptor-BiP Complex Sigma1 σ1 Receptor (Active) Sigma1_BiP->Sigma1 Dissociation IP3R IP3 Receptor Sigma1->IP3R Modulation IRE1 IRE1 Sigma1->IRE1 Chaperoning Ca_Mito Mitochondrial Ca2+ Uptake IP3R->Ca_Mito Ca2+ Release Nrf2_nuc Nrf2 IRE1->Nrf2_nuc ER Stress Response ATP ATP Production Ca_Mito->ATP Cell_Survival Cell Survival and Neuroprotection ATP->Cell_Survival ARE ARE Nrf2_nuc->ARE Binding Gene_Exp Antioxidant Gene Expression ARE->Gene_Exp Gene_Exp->Cell_Survival Promotes Ligand σ1 Receptor Ligand (e.g., 1-oxa-8-azaspiro[4.5]decane derivative) Ligand->Sigma1_BiP Activation Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization start Design of 1-oxa-8-azaspiro[4.5]decane Derivatives synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Sigma-1 Receptor Binding Assay characterization->binding_assay anticancer_assay Anticancer Activity (MTT Assay) characterization->anticancer_assay hypertension_model Antihypertensive Activity (SHR model) binding_assay->hypertension_model sar_analysis Structure-Activity Relationship (SAR) Analysis anticancer_assay->sar_analysis hypertension_model->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design Logical_Relationship cluster_properties Key Properties cluster_applications Therapeutic Applications cluster_targets Biological Targets Scaffold 1-oxa-8-azaspiro[4.5]decane Scaffold Rigidity Structural Rigidity Scaffold->Rigidity ThreeD 3D Architecture Scaffold->ThreeD Synthetic Synthetic Accessibility Scaffold->Synthetic High_Affinity High Affinity & Selectivity Rigidity->High_Affinity Leads to ThreeD->High_Affinity CNS CNS Disorders Cancer Cancer Cardio Cardiovascular Disease Sigma1 Sigma-1 Receptor Sigma1->CNS Adrenergic Adrenergic Receptors Adrenergic->Cardio Other Other Cellular Targets Other->Cancer High_Affinity->Sigma1 High_Affinity->Adrenergic High_Affinity->Other

References

Application Notes and Protocols: Synthetic Routes to Functionalized Azaspiro[4.5]decanes from tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 301226-27-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspiro[4.5]decanes are a class of spirocyclic compounds that constitute the core scaffold of numerous biologically active molecules and approved pharmaceuticals. Their rigid, three-dimensional structure is of significant interest in medicinal chemistry as it allows for the precise spatial orientation of functional groups, which can lead to enhanced target affinity and selectivity. The commercially available N-Boc protected spiro-lactone, tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 301226-27-7), represents a versatile starting material for the synthesis of a variety of functionalized azaspiro[4.5]decane derivatives. This document outlines proposed synthetic strategies for the elaboration of this starting material into more complex structures, providing detailed, albeit theoretical, protocols based on well-established chemical transformations.

Core Synthetic Strategies

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the N-Boc protecting group and the γ-lactone. The following sections detail proposed synthetic routes based on the manipulation of these groups.

Route 1: Synthesis of N-Substituted 8-(2-Hydroxyethyl)-8-azaspiro[4.5]decan-1-carboxamides via Lactone Ring-Opening

This strategy involves the aminolysis of the lactone ring, followed by functionalization of the piperidine nitrogen after Boc deprotection. This route is particularly useful for introducing a wide range of substituents on the nitrogen atom, allowing for the exploration of structure-activity relationships.

Experimental Protocol

Step 1a: Aminolysis of the Lactone Ring

  • To a solution of this compound (1.0 equiv.) in a suitable solvent such as chloroform, add the desired primary or secondary amine (1.1 equiv.).[1]

  • Add a catalytic amount of lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) (0.1 equiv.).[1]

  • Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding N-Boc protected hydroxy amide.

Step 1b: N-Boc Deprotection

  • Dissolve the N-Boc protected hydroxy amide (1.0 equiv.) in dichloromethane (DCM).[2]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equiv.).[2]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[2]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and extract the product with DCM.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to give the deprotected amine.

Step 1c: N-Functionalization

  • To a solution of the deprotected amine (1.0 equiv.) and a suitable base such as triethylamine (1.5 equiv.) in DCM, add the desired acyl chloride, sulfonyl chloride, or alkyl halide (1.1 equiv.) at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final N-functionalized azaspiro[4.5]decane derivative.

Data Summary Table
StepTransformationKey ReagentsExpected Outcome
1aLactone Ring-OpeningAmine, LiNTf2N-Boc-8-(2-hydroxyethyl)-8-azaspiro[4.5]decan-1-carboxamide derivative
1bN-Boc DeprotectionTFA, DCM8-(2-Hydroxyethyl)-8-azaspiro[4.5]decan-1-carboxamide derivative
1cN-FunctionalizationAcyl/Sulfonyl/Alkyl Halide, BaseN-Functionalized 8-(2-hydroxyethyl)-8-azaspiro[4.5]decan-1-carboxamide derivative

Workflow Diagram

G start CAS 301226-27-7 step1a Step 1a: Aminolysis start->step1a Amine, LiNTf2 step1b Step 1b: N-Boc Deprotection step1a->step1b TFA, DCM step1c Step 1c: N-Functionalization step1b->step1c R-X, Base end Functionalized Azaspiro[4.5]decane step1c->end

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis of Functionalized 8-Azaspiro[4.5]decan-1-ols via Lactone Reduction

This approach involves the reduction of the lactone to the corresponding diol, followed by selective functionalization of the resulting primary and secondary hydroxyl groups and the piperidine nitrogen.

Experimental Protocol

Step 2a: Reduction of the Lactone

  • To a suspension of lithium aluminum hydride (LiAlH4) (2.0-3.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.[3][4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.[5]

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude diol.

Step 2b: N-Boc Deprotection

  • Follow the protocol described in Step 1b .

Step 2c: N-Functionalization and/or O-Functionalization

  • The resulting amino diol can be selectively functionalized at the nitrogen atom as described in Step 1c .

  • The primary and secondary hydroxyl groups can be selectively protected or functionalized using standard protecting group strategies and subsequent reactions (e.g., esterification, etherification).

Data Summary Table
StepTransformationKey ReagentsExpected Outcome
2aLactone ReductionLiAlH4, THFN-Boc-8-azaspiro[4.5]decane-1,8-diethanol
2bN-Boc DeprotectionTFA, DCM8-Azaspiro[4.5]decane-1,8-diethanol
2cN/O-FunctionalizationVariousN- and/or O-Functionalized 8-azaspiro[4.5]decane-1,8-diethanol

Workflow Diagram

G start CAS 301226-27-7 step2a Step 2a: Lactone Reduction start->step2a LiAlH4, THF step2b Step 2b: N-Boc Deprotection step2a->step2b TFA, DCM step2c Step 2c: N/O-Functionalization step2b->step2c Protecting Groups, R-X end Functionalized Azaspiro[4.5]decanol step2c->end

Caption: Synthetic workflow for Route 2.

Route 3: Synthesis of N-Functionalized 2-Oxo-1-oxa-8-azaspiro[4.5]decanes

This is the most direct route, focusing on the functionalization of the piperidine nitrogen after deprotection of the Boc group, while retaining the lactone moiety for potential further modification or as a key pharmacophoric element.

Experimental Protocol

Step 3a: N-Boc Deprotection

  • Dissolve this compound (1.0 equiv.) in a solution of 4M HCl in dioxane.[2]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS. The hydrochloride salt of the deprotected product may precipitate.[2]

  • Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can be used directly in the next step or neutralized.

Step 3b: N-Functionalization

  • To a suspension of the deprotected amine hydrochloride salt (1.0 equiv.) in DCM, add a base such as diisopropylethylamine (DIPEA) (2.5 equiv.).

  • Add the desired acyl chloride, sulfonyl chloride, or alkyl halide (1.1 equiv.) at 0 °C.

  • Stir the reaction mixture at room temperature until completion.

  • Work up the reaction as described in Step 1c .

Data Summary Table
StepTransformationKey ReagentsExpected Outcome
3aN-Boc DeprotectionHCl in Dioxane2-Oxo-1-oxa-8-azaspiro[4.5]decane hydrochloride
3bN-FunctionalizationAcyl/Sulfonyl/Alkyl Halide, BaseN-Functionalized 2-oxo-1-oxa-8-azaspiro[4.5]decane

Workflow Diagram

G start CAS 301226-27-7 step3a Step 3a: N-Boc Deprotection start->step3a HCl in Dioxane step3b Step 3b: N-Functionalization step3a->step3b R-X, Base end N-Functionalized Spiro-lactone step3b->end

Caption: Synthetic workflow for Route 3.

Disclaimer

The experimental protocols and synthetic routes described herein are proposed based on established principles of organic chemistry and literature precedents for analogous transformations. These procedures have not been experimentally validated for the specific starting material CAS 301226-27-7 and should be adapted and optimized by qualified researchers in a controlled laboratory setting. All necessary safety precautions should be taken when handling the listed reagents.

References

Application Note and Protocol: Gram-Scale Synthesis of Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the gram-scale synthesis of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a valuable spirocyclic building block in medicinal chemistry. The described procedure is a two-step process commencing with the readily available N-Boc-4-piperidone. The protocol is designed to be robust and scalable, making it suitable for laboratory-scale production.

Introduction

Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid three-dimensional structures which can lead to improved target affinity and selectivity. This compound (CAS No: 301226-27-7) is a key intermediate for the synthesis of various biologically active molecules.[1] This protocol outlines a reliable method for its synthesis on a gram scale.

Overall Reaction Scheme

The synthesis proceeds via a Reformatsky-type reaction followed by an acid-catalyzed intramolecular cyclization (lactonization).

Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1-piperidinecarboxylate

Caption: Synthesis of the hydroxy-ester intermediate.

Step 2: Synthesis of this compound

Caption: Intramolecular cyclization to form the spiro-lactone.

Experimental Protocols

3.1. Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

3.2. Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1-piperidinecarboxylate

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add activated zinc dust (10.0 g, 153 mmol).

  • Add anhydrous tetrahydrofuran (THF, 100 mL).

  • In a separate flask, prepare a solution of N-Boc-4-piperidone (20.0 g, 100 mmol) and ethyl bromoacetate (25.1 g, 150 mmol) in anhydrous THF (100 mL).

  • Add approximately 10% of the N-Boc-4-piperidone and ethyl bromoacetate solution to the zinc suspension.

  • Gently heat the mixture to initiate the reaction (an exothermic reaction should be observed).

  • Once the reaction has started, add the remaining solution dropwise over 1 hour, maintaining a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the title compound as a colorless oil.

3.3. Step 2: Synthesis of this compound

  • To a 500 mL round-bottom flask, add the purified tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1-piperidinecarboxylate (28.7 g, 100 mmol) and toluene (200 mL).

  • Add p-toluenesulfonic acid monohydrate (1.9 g, 10 mmol).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux and continue heating for 4 hours, azeotropically removing the ethanol and water formed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be recrystallized from a mixture of ethyl acetate and hexanes to yield the final product as a white solid.[2]

Data Presentation

Parameter Step 1: Hydroxy-ester Formation Step 2: Lactonization
Starting Material N-Boc-4-piperidonetert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1-piperidinecarboxylate
Reagents Zinc, Ethyl bromoacetatep-Toluenesulfonic acid monohydrate
Solvent Anhydrous THFToluene
Reaction Temperature RefluxReflux
Reaction Time 3 hours4 hours
Product tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1-piperidinecarboxylateThis compound
Typical Yield 70-80%85-95%
Purity (by NMR) >95%>98%

Experimental Workflow Diagram

experimental_workflow start Start reformatsky Step 1: Reformatsky Reaction (N-Boc-4-piperidone, Ethyl Bromoacetate, Zn, THF) start->reformatsky workup1 Aqueous Workup and Extraction reformatsky->workup1 purification1 Column Chromatography workup1->purification1 intermediate Intermediate: tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1-piperidinecarboxylate purification1->intermediate lactonization Step 2: Lactonization (p-TSA, Toluene, Dean-Stark) intermediate->lactonization workup2 Aqueous Workup lactonization->workup2 purification2 Recrystallization workup2->purification2 product Final Product: This compound purification2->product end End product->end

Gram-scale synthesis workflow for the target spiro-lactone.

Characterization Data

This compound:

  • Appearance: White solid.

  • Molecular Formula: C₁₃H₂₁NO₄[1]

  • Molecular Weight: 255.31 g/mol [1]

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65-3.55 (m, 2H), 3.45-3.35 (m, 2H), 2.60 (s, 2H), 1.90-1.80 (m, 2H), 1.70-1.60 (m, 2H), 1.48 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 176.5, 154.7, 83.2, 80.0, 41.8, 38.2, 34.5, 28.4.

  • Mass Spectrometry (ESI): m/z 256.15 [M+H]⁺.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • p-Toluenesulfonic acid is corrosive and should be handled with caution.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro-γ-lactams and Lactones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spiro-γ-lactams and lactones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of spiro-γ-lactams?

A1: The most frequently encountered side reactions in spiro-γ-lactam synthesis include:

  • Epimerization: Loss of stereochemical integrity at chiral centers, particularly at the carbon alpha to the lactam carbonyl. This is often catalyzed by acidic or basic conditions.[1]

  • [4+2] Cyclodimerization: Dimerization of reactive intermediates, such as 1-azadienes, can compete with the desired intramolecular spirocyclization, leading to higher molecular weight byproducts.[1]

  • Fused System Formation: Instead of the desired spirocyclic core, a fused bicyclic system may form. This is a common competitive pathway, and the selectivity can be influenced by steric and electronic factors, as well as reaction conditions.[1]

  • Ring Expansion: The carbocyclic ring of the spiro system can undergo rearrangement, leading to a larger ring size. This is often driven by the relief of ring strain, especially when carbocationic intermediates are involved.

Q2: What are the typical side reactions encountered in spiro-γ-lactone synthesis?

A2: Common side reactions in the synthesis of spiro-γ-lactones can vary depending on the synthetic route:

  • Ring-Opening and Decarboxylation: In some cases, the lactone ring can open, followed by decarboxylation, leading to byproducts. For instance, in certain nickel-catalyzed spirocyclizations, a δ-valerolactone was found to be unstable and prone to ring-opening.

  • Formation of Fused Systems: Similar to spiro-γ-lactam synthesis, the formation of a fused lactone system can be a competitive side reaction. The preferential formation of fused systems is often observed under standard conditions, and achieving the spiro product may require careful optimization.[2]

  • Incomplete Reaction: The reaction may not go to completion, resulting in the recovery of starting materials.

  • Formation of Diastereomers: If the substrate has multiple chiral centers, a mixture of diastereomers of the spiro-γ-lactone may be formed.

Q3: How can I confirm the formation of the desired spirocyclic product over its side products?

A3: A combination of spectroscopic and analytical techniques is essential for structural elucidation and confirmation of the desired spiro-product:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Provides detailed information about the connectivity and stereochemistry of the molecule. The spiro carbon is a key diagnostic signal in ¹³C NMR.

  • Mass Spectrometry (HRMS): Confirms the molecular formula of the product, helping to distinguish it from byproducts with different molecular weights (e.g., dimers).

  • X-ray Crystallography: Provides an unambiguous determination of the three-dimensional structure, including the spirocyclic core and relative stereochemistry.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Epimerization) in Spiro-γ-lactam Synthesis

Question: My reaction is producing the spiro-γ-lactam as a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Epimerization at the α-carbon of the lactam carbonyl is a common problem, often promoted by base or acid. Here are some troubleshooting steps:

  • Choice of Base: If using a strong, unhindered base, switch to a sterically hindered base like lithium hexamethyldisilazide (LiHMDS) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to -78 °C) can favor the kinetically controlled product and minimize epimerization.[1]

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause epimerization.

  • Purification: If purification is performed using standard silica gel, consider using neutral alumina or deactivated silica gel, as the acidic nature of silica gel can sometimes promote epimerization.[1]

Troubleshooting Workflow for Epimerization

Epimerization_Troubleshooting start Low Diastereoselectivity (Epimerization) base Is a strong, unhindered base being used? start->base temp Is the reaction run at RT or elevated temperature? base->temp No action_base Switch to a sterically hindered base (e.g., LiHMDS) base->action_base Yes time Is the reaction time prolonged? temp->time No action_temp Lower reaction temperature (e.g., -78°C to 0°C) temp->action_temp Yes purification Is purification done on standard silica gel? time->purification No action_time Monitor reaction closely and quench upon completion time->action_time Yes end Improved Diastereoselectivity purification->end No action_purification Use neutral alumina or deactivated silica gel purification->action_purification Yes action_base->temp action_temp->time action_time->purification action_purification->end

Caption: Troubleshooting workflow for addressing epimerization in spiro-γ-lactam synthesis.

Issue 2: Formation of [4+2] Cyclodimer as a Major Byproduct in Spiro-γ-lactam Synthesis

Question: My reaction is yielding a significant amount of a higher molecular weight byproduct, which I suspect is a dimer. How can I favor the intramolecular spirocyclization?

Answer: The [4+2] cyclodimerization is a competing intermolecular reaction. To favor the desired intramolecular pathway, you can manipulate the reaction conditions to favor the unimolecular spirocyclization.

  • Concentration: The rate of the intermolecular dimerization is highly dependent on the concentration of the reactive intermediate. Running the reaction under high dilution conditions (< 0.01 M) will disfavor the bimolecular dimerization.

  • Rate of Addition: Slowly adding one of the reactants can help maintain a low instantaneous concentration of the reactive intermediate, thus suppressing dimerization.

ParameterCondition A (Favors Dimerization)Condition B (Minimizes Dimerization)Typical Outcome
Concentration High concentration (> 0.1 M)High dilution (< 0.01 M)Increased yield of spiro-γ-lactam with Condition B
Addition of Reagent All reagents mixed at onceSlow addition of one reagentReduced dimer formation with slow addition
Issue 3: Preferential Formation of a Fused System over a Spirocyclic Product

Question: Instead of the desired spiro-product, I am isolating a fused bicyclic system. What factors control this regioselectivity?

Answer: The competition between spiro and fused ring formation is often governed by a combination of kinetic versus thermodynamic control and the specific reaction mechanism.

  • Reaction Temperature: Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. You may need to determine which of your products is the kinetic and which is the thermodynamic one.

  • Catalyst/Reagent: The choice of catalyst or reagent can influence the transition state of the cyclization, thereby directing the regioselectivity. Catalysts with high steric demand may favor the formation of the spiro product.

  • Substrate Design: Introducing steric bulk near the site of spirocyclization in the precursor can disfavor this pathway and promote the formation of a less sterically congested fused system.

ParameterCondition A (May Favor Fused System)Condition B (May Favor Spiro System)Typical Outcome
Catalyst Non-selective catalystCatalyst with high steric demand or specific ligandIncreased ratio of spiro to fused product with Condition B
Temperature High temperatureLow temperatureMay favor the kinetic spiro product

Competitive Cyclization Pathways

Cyclization_Pathways cluster_factors Influencing Factors Start Linear Precursor Intermediate Cyclization Intermediate Start->Intermediate Reaction Conditions Spiro Spirocyclic Product (e.g., Spiro-γ-lactam) Intermediate->Spiro Kinetic Control (Lower Temp) Fused Fused Product (e.g., Fused Lactam) Intermediate->Fused Thermodynamic Control (Higher Temp) Sterics Steric Hindrance Catalyst Catalyst/Reagent Choice

Caption: Factors influencing the competition between spiro and fused ring formation.

Issue 4: Low Yield in Spiro-γ-lactone Synthesis

Question: I am experiencing low yields in my spiro-γ-lactone synthesis. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in spiro-γ-lactone synthesis can stem from various factors, from incomplete reactions to product degradation.

  • Purity of Reagents and Solvents: Ensure that all reagents and solvents are of high purity and are anhydrous, as water and other impurities can lead to side reactions.

  • Catalyst Activity: If a catalyst is used, ensure it is active. Some catalysts are sensitive to air and moisture.

  • Reaction Temperature and Time: Optimize the reaction temperature and time. In some cases, prolonged reaction times or high temperatures can lead to product decomposition.

  • Inefficient Cyclization: The intramolecular cyclization step may be inefficient. Consider screening different catalysts or reaction conditions to promote this step.

  • Purification Losses: Significant material loss can occur during purification steps like chromatography. Evaluate your purification method for potential losses.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a Spiro-γ-lactam via [3+2] Cycloaddition

This protocol is adapted from a stereoselective synthesis of the spirocyclic γ-lactam core of the ansalactams.

Materials:

  • Formamide precursor

  • α,β-Unsaturated carbonyl compound

  • Triflic anhydride (Tf₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the formamide precursor in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add Et₃N followed by the dropwise addition of Tf₂O.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the α,β-unsaturated carbonyl compound in CH₂Cl₂ and continue stirring at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude imine product.

  • Dissolve the crude imine in CH₂Cl₂ and cool to 0 °C.

  • Add m-CPBA portion-wise and stir the reaction at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-γ-lactam.

Protocol 2: Synthesis of Spirooxindole-γ-Lactones

This protocol describes the synthesis of spirooxindole-γ-lactones from α-chlorohydroxamates and 2-naphthol.[3]

Materials:

  • α-Chlorohydroxamate

  • 2-Naphthol

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of the α-chlorohydroxamate (1.0 equiv) and 2-naphthol (1.2 equiv) in HFIP (0.2 M), add Na₂CO₃ (2.0 equiv).[3]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (approximately 2 hours).[3]

  • Upon completion, remove the HFIP under reduced pressure.[3]

  • Purify the crude residue by silica gel column chromatography using an ethyl acetate-hexane mixture as the eluent to afford the spirooxindole-γ-lactone.[3]

Experimental Workflow for Spirooxindole-γ-Lactone Synthesis

Lactone_Workflow start Start mix Mix α-chlorohydroxamate, 2-naphthol, and Na₂CO₃ in HFIP start->mix stir Stir at room temperature (approx. 2 hours) mix->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete concentrate Remove HFIP under reduced pressure monitor->concentrate Reaction Complete purify Purify by silica gel column chromatography concentrate->purify end Obtain Spirooxindole-γ-lactone purify->end

Caption: A typical experimental workflow for the synthesis of spirooxindole-γ-lactones.

References

Technical Support Center: Stereoselective Azaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve stereoselectivity in the synthesis of azaspiro[4.5]decanes. The azaspiro[4.5]decane scaffold is a significant structural motif in many natural products and pharmacologically active molecules.[1][2][3] Achieving high stereocontrol during its synthesis is crucial for accessing enantiomerically pure compounds for downstream applications.

Troubleshooting Guide

This section addresses common issues encountered during the stereoselective synthesis of azaspiro[4.5]decanes.

Question: My reaction is producing a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?

Answer: Low diastereoselectivity can arise from several factors related to the reaction conditions and substrates. Consider the following troubleshooting steps:

  • Catalyst System: The choice of catalyst is critical for inducing stereoselectivity.

    • For metal-catalyzed reactions, the ligand plays a crucial role. For instance, in rhodium-catalyzed cyclopropanations, switching to a catalyst like Rh₂(S-pPhTPCP)₄ can significantly improve diastereoselectivity.[4]

    • In organocatalysis, the structure of the catalyst dictates the stereochemical outcome. For [3+2] cycloadditions, BINOL-derived phosphoric acids have demonstrated high diastereoselectivity.[5][6]

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product. Conversely, higher temperatures can lead to an equilibrium of diastereomers, reducing the d.r.[7]

  • Solvent Choice: The polarity of the solvent can influence the transition state geometry. It is advisable to screen a range of solvents with varying polarities to find the optimal conditions for your specific reaction.[7]

  • Substrate Sterics: The steric bulk of substituents on your starting materials can significantly impact the facial selectivity of the reaction. Modifying the steric environment of the substrates may be a viable strategy to enhance diastereoselectivity.[7]

  • Additives: The presence of additives can influence the reaction pathway and stereochemical outcome. For example, acid additives like benzoic acid have been shown to promote cycloaddition and affect diastereoselectivity.[7]

Question: I am struggling to achieve high enantioselectivity (ee). What strategies can I employ?

Answer: Achieving high enantioselectivity typically involves the use of chiral reagents, catalysts, or auxiliaries.

  • Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can effectively control the stereochemical outcome of a reaction.[8]

    • N-tert-Butanesulfinyl imines, derived from enantiomerically pure tert-butanesulfinamide, have been successfully used to achieve high diastereocontrol in the addition of organometallic reagents, which can then be converted to enantiomerically pure dibenzo-1-azaspiro[4.5]decanes.[2][9][10]

  • Asymmetric Catalysis:

    • Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the asymmetric construction of various cyclic systems.[11] An NHC-catalyzed [5+1] annulation has been reported to produce azaspiro[4.5]decanes with excellent enantioselectivities (up to 99% ee).[1][11]

    • Metal Catalysis: Chiral metal complexes are widely used to induce enantioselectivity. Rhodium-catalyzed cyclopropanation with chiral ligands has been shown to produce azaspiro[n.2]alkanes with high enantioselectivity.[4]

Question: My reaction is suffering from poor yield and the formation of side products. How can I optimize the reaction?

Answer: Poor yields and side product formation can often be addressed by carefully controlling the reaction conditions.

  • Reaction Time and Temperature: Optimizing both the reaction time and temperature is crucial. Insufficient reaction time can lead to low conversion, while prolonged reaction times or high temperatures can promote the formation of degradation products.

  • Inert Atmosphere: Many organometallic reagents and catalysts are sensitive to air and moisture. Ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents can significantly improve the yield and reproducibility.

  • Purity of Reagents: The purity of starting materials, reagents, and catalysts is paramount. Impurities can interfere with the catalytic cycle or lead to unwanted side reactions.

  • Catalyst Loading: The catalyst loading should be optimized. While a higher catalyst loading may increase the reaction rate, it can also lead to side reactions. Conversely, a catalyst loading that is too low may result in incomplete conversion. For some rhodium-catalyzed reactions, catalyst loadings as low as 1 mol% have been effective.[4]

Frequently Asked Questions (FAQs)

Q1: What are some of the most effective modern methods for the stereoselective synthesis of azaspiro[4.5]decanes?

A1: Several powerful methods have been developed recently:

  • N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides provides efficient access to azaspiro[4.5]decanes with high yields and excellent enantioselectivities.[1][11]

  • Synergistic Photocatalysis and Organocatalysis: A cooperative approach using photocatalysis and an organic phosphoric acid catalyst has been employed for the [3+2] cycloaddition of cyclopropylamines with olefins to afford 2-amino-spiro[4.5]decane-6-ones with very high diastereoselectivity (up to 99:1 d.r.).[5][6]

  • Chiral Sulfinyl Imine Chemistry: The diastereoselective addition of organomagnesium reagents to chiral N-tert-butanesulfinyl imines, followed by a palladium-catalyzed intramolecular N-arylation, is an effective route to enantiomerically pure dibenzo-1-azaspiro[4.5]decanes.[2][9][10]

  • Gold and Palladium Relay Catalysis: A tandem cyclization of enynamides with vinyl benzoxazinanones using a gold and palladium relay catalytic system allows for the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives.[12]

Q2: How does a chiral auxiliary work to control stereoselectivity?

A2: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate.[8] Its inherent chirality directs the stereochemical course of a subsequent reaction by creating a diastereomeric transition state. This steric and/or electronic bias favors the formation of one diastereomer over the other. After the desired transformation, the auxiliary can be removed and ideally recycled.[13] Evans' oxazolidinones are a classic example of effective chiral auxiliaries.[14]

Q3: What is the significance of the azaspiro[4.5]decane core in drug discovery?

A3: The 1-azaspiro[4.5]decane unit is a privileged structural motif found in numerous natural products and synthetic molecules with interesting pharmacological activities.[2] For instance, the natural alkaloid himandrine, which contains this core, has been used in traditional medicine.[2] Synthetic derivatives have shown potential as antineoplastic agents, particularly against drug-resistant leukemias.[2][9]

Data Presentation

Table 1: Comparison of Stereoselective Methods for Azaspiro[4.5]decane Synthesis

MethodCatalyst/AuxiliaryStereoselectivity AchievedYieldReference
NHC-Catalyzed [5+1] AnnulationN-Heterocyclic Carbene (NHC)Up to 99% eeUp to 85%[11],[1]
Synergistic Photocatalysis and Organocatalysis ([3+2] Cycloaddition)BINOL-derived phosphoric acidUp to 99:1 d.r.Up to 88%[5],[6]
Chiral Sulfinyl Imine Directed AdditionN-tert-Butanesulfinyl ImineHigh levels of diastereocontrol-[9],[2]
Rhodium-Catalyzed CyclopropanationRh₂(S-pPhTPCP)₄11:1 d.r., 99% ee-[4]
Gold/Palladium Relay Catalytic Tandem CyclizationGold and Palladium catalystsDiastereoselective-[12]

Experimental Protocols

1. NHC-Catalyzed Enantioselective [5+1] Annulation

This protocol is adapted from the work on the NHC-catalyzed construction of azaspiro[4.5]decanes.[1][11]

  • Materials: α,β-γ,δ-unsaturated aldehyde (1.0 equiv.), 3-aminomaleimide (1.2 equiv.), NHC precatalyst (10 mol%), base (e.g., DBU, 1.2 equiv.), anhydrous solvent (e.g., THF).

  • Procedure:

    • To an oven-dried flask under an inert atmosphere, add the NHC precatalyst and the 3-aminomaleimide.

    • Add the anhydrous solvent, followed by the α,β-γ,δ-unsaturated aldehyde.

    • Cool the mixture to the desired temperature (e.g., 0 °C).

    • Add the base dropwise to the reaction mixture.

    • Stir the reaction at the specified temperature until completion (monitored by TLC).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the crude product by column chromatography to obtain the desired azaspiro[4.5]decane.

    • Determine the enantiomeric excess by chiral HPLC analysis.

2. Diastereoselective Addition to a Chiral N-tert-Butanesulfinyl Imine

This protocol is based on the synthesis of dibenzo 1-azaspiro[4.5]decanes.[2][9]

  • Materials: Chiral N-tert-butanesulfinyl imine (1.0 equiv.), 2-bromobenzylmagnesium bromide (Grignard reagent, 1.5 equiv.), anhydrous solvent (e.g., diethyl ether or toluene).

  • Procedure:

    • Dissolve the chiral N-tert-butanesulfinyl imine in the anhydrous solvent in an oven-dried flask under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add the Grignard reagent to the cooled solution.

    • Stir the reaction mixture at low temperature for the specified time.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the resulting sulfinamide derivative by column chromatography.

    • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis start Oven-dried flask under N2/Ar reagents Add chiral auxiliary/ catalyst & substrates start->reagents solvent Add anhydrous solvent reagents->solvent temp Adjust to optimal temperature (e.g., 0°C) solvent->temp addition Add final reagent/ base dropwise temp->addition stir Stir until completion (TLC monitoring) addition->stir quench Quench reaction stir->quench extract Aqueous workup & extraction quench->extract purify Column chromatography extract->purify analysis Determine d.r. (NMR) or ee (chiral HPLC) purify->analysis chiral_auxiliary_mechanism achiral_substrate Achiral Substrate (S) adduct Diastereomeric Adduct (S-A*) achiral_substrate->adduct chiral_auxiliary Chiral Auxiliary (A*) chiral_auxiliary->adduct transition_states Diastereomeric Transition States [TS1]‡ vs [TS2]‡ adduct->transition_states reagent Reagent reagent->transition_states diastereomeric_products Diastereomeric Products (P1-A*) and (P2-A*) transition_states->diastereomeric_products  ΔΔG‡ controls ratio cleavage Auxiliary Cleavage diastereomeric_products->cleavage final_product Enantiomerically Enriched Product (P1) cleavage->final_product recovered_auxiliary Recovered Auxiliary (A*) cleavage->recovered_auxiliary

References

Technical Support Center: Troubleshooting Boc Deprotection of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of sterically hindered amines.

Troubleshooting Guide

This section addresses specific issues that may arise during the Boc deprotection of sterically hindered amines, offering potential causes and solutions in a question-and-answer format.

Q1: My Boc deprotection is sluggish or incomplete, even with standard conditions (e.g., TFA in DCM). What should I do?

A1: Incomplete or slow deprotection of sterically hindered amines is a common challenge. The steric bulk around the nitrogen atom can impede the approach of the acid, slowing down the cleavage of the Boc group.[1][2] Here are several strategies to overcome this issue:

  • Increase Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid's concentration.[1] You can gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for instance, from 20% to 50%.[3] Alternatively, switching to a stronger acid system like 4M HCl in dioxane can be effective.[3]

  • Elevate Reaction Temperature: Gentle warming of the reaction mixture (e.g., to 40°C) can increase the reaction rate.[3] However, be cautious as higher temperatures can also promote side reactions.

  • Increase Reaction Time: Sterically hindered substrates often require longer reaction times for complete deprotection.[3] It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

  • Use a Stronger Acid System: For highly resistant substrates, using neat TFA for a short period might be necessary, provided your compound is stable under these harsh conditions.[2]

Q2: I'm observing significant side product formation, particularly t-butylation. How can I prevent this?

A2: The acidic conditions of Boc deprotection generate a reactive tert-butyl cation, which can alkylate nucleophilic residues in your substrate or product, a side reaction known as t-butylation.[1][4] Sterically hindered substrates may require more forcing conditions, which can exacerbate this issue.[3]

  • Use Scavengers: Scavengers are compounds that trap the tert-butyl cation, preventing it from reacting with your molecule of interest.[5] Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[3][6] A standard scavenger "cocktail" for general purposes is TFA/H₂O/TIS (95:2.5:2.5).[3]

Q3: After work-up, my product shows a mass increase of +96 Da. What is this and how can I avoid it?

A3: A mass increase of +96 Da often indicates trifluoroacetylation of the newly deprotected amine.[3] This occurs when the nucleophilic free amine reacts with residual TFA. To prevent this:

  • Thorough TFA Removal: Ensure all TFA is removed after the reaction. This can be achieved by co-evaporation with a solvent like toluene.[3]

  • Aqueous Work-up: If your deprotected amine is soluble in an organic solvent, an aqueous work-up can be performed. This involves diluting the reaction mixture with an organic solvent and washing with a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize and remove the acid.[1]

Q4: My starting material contains other acid-sensitive functional groups. Are there milder alternatives to TFA for Boc deprotection?

A4: Yes, for substrates that are sensitive to strong acids, several milder deprotection methods can be employed to avoid the degradation of other acid-labile groups.[2][3]

  • Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) in a solvent such as dichloromethane can effectively cleave the Boc group under non-protic conditions.[2][7]

  • Milder Protic Acids: Consider using milder acids like p-toluenesulfonic acid (pTSA) or aqueous phosphoric acid.[2][8]

  • Non-Acidic Methods: For highly sensitive compounds, non-acidic methods can be explored:

    • Thermal Deprotection: In some cases, heating the Boc-protected compound, potentially in a solvent like methanol or 2,2,2-trifluoroethanol (TFE), can induce deprotection without any acid.[2][9]

    • Oxalyl Chloride in Methanol: This method has been reported as a very mild way to deprotect Boc groups and is tolerant of acid-labile esters.[3][10][11]

Data Summary

The following tables summarize reaction conditions for various Boc deprotection methods.

Table 1: Acidic Boc Deprotection Conditions for Hindered Amines

Reagent/SolventTemperatureTypical TimeNotes
20-50% TFA in DCMRoom Temp1-4 hStandard starting point.[3][12]
Neat TFARoom Temp0.5-2 hFor very resistant substrates.[2][12]
4M HCl in DioxaneRoom Temp1-4 hOften provides the HCl salt directly.[1][2]
p-Toluenesulfonic Acid40°C2 hMilder alternative to TFA.[13]

Table 2: Alternative Boc Deprotection Methods

Reagent/SolventTemperatureTypical TimeNotes
Zinc Bromide (ZnBr₂) in DCMRoom Temp12-24 hGood for acid-sensitive substrates.[2][7]
Oxalyl Chloride in MethanolRoom Temp1-4 hMild conditions, tolerant of esters.[10][11]
Neat (Thermal)185°C20-30 minNo reagents required.[14]
Hot WaterReflux12 minAn environmentally friendly option.[14][15]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection

  • Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.[3]

  • Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[3]

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v, or neat for difficult substrates).

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][3]

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[3]

  • The crude product can then be purified by standard methods such as chromatography or by performing an aqueous work-up.[1][3]

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., methanol or DCM).[1]

  • Add a solution of 4M HCl in dioxane (typically 4-10 equivalents).[1][2]

  • Stir the reaction at room temperature for 1-4 hours, or until completion is indicated by TLC or LC-MS.[1][2]

  • Remove the solvent under reduced pressure. The product is often obtained as the hydrochloride salt and may precipitate, allowing for collection by filtration.[1][2]

Protocol 3: Boc Deprotection using Zinc Bromide (ZnBr₂)

  • Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (DCM).[2]

  • Add zinc bromide (ZnBr₂) (approximately 2-4 equivalents) to the solution.[2][7]

  • Stir the mixture at room temperature overnight (12-24 hours).[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous work-up to remove the zinc salts and isolate the product.

Visualizations

Boc_Deprotection_Troubleshooting start Boc Deprotection of Sterically Hindered Amine incomplete Incomplete or Slow Reaction? start->incomplete side_products Side Product Formation? incomplete->side_products No increase_acid Increase Acid Conc. or Strength (e.g., neat TFA, HCl/dioxane) incomplete->increase_acid Yes increase_temp_time Increase Temperature and/or Reaction Time incomplete->increase_temp_time Yes acid_sensitive Acid-Sensitive Substrate? side_products->acid_sensitive No add_scavengers Add Scavengers (e.g., TIS, H₂O) side_products->add_scavengers Yes (t-Butylation) thorough_workup Thorough TFA Removal (Co-evaporation w/ Toluene) side_products->thorough_workup Yes (Trifluoroacetylation) milder_acid Use Milder Acids (pTSA, aq. H₃PO₄) acid_sensitive->milder_acid Yes lewis_acid Use Lewis Acids (ZnBr₂) acid_sensitive->lewis_acid Yes non_acidic Use Non-Acidic Methods (Thermal, Oxalyl Chloride) acid_sensitive->non_acidic Yes success Successful Deprotection acid_sensitive->success No increase_acid->success increase_temp_time->success add_scavengers->success thorough_workup->success milder_acid->success lewis_acid->success non_acidic->success

Caption: Troubleshooting workflow for Boc deprotection of hindered amines.

Acidic_Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Cleavage cluster_1 Side Reactions BocAmine R₂N-Boc ProtonatedBoc R₂N-Boc(H⁺) BocAmine->ProtonatedBoc + H⁺ CarbamicAcid R₂N-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid - t-Bu⁺ tBuCation t-Bu⁺ ProtonatedBoc->tBuCation FreeAmine R₂NH (Free Amine) CarbamicAcid->FreeAmine - CO₂ AlkylatedProduct Nu-t-Bu (t-Butylation) tBuCation->AlkylatedProduct TrappedCation Trapped Cation tBuCation->TrappedCation Nucleophile Nu-H (e.g., Trp, Met) Nucleophile->AlkylatedProduct Scavenger Scavenger (e.g., TIS) Scavenger->TrappedCation

Caption: Mechanism of acidic Boc deprotection and scavenger action.

Frequently Asked Questions (FAQs)

Q5: How can I monitor the progress of my Boc deprotection reaction?

A5: The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] On a TLC plate, the deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[2] LC-MS can confirm the disappearance of the starting material and the appearance of the product with the expected mass.

Q6: Can I selectively deprotect one N-Boc group in the presence of another?

A6: Selective deprotection can be challenging but is sometimes possible, especially if there is a significant difference in steric hindrance or electronic properties between the two protected amines. For instance, an aryl N-Boc group may be cleaved under conditions that leave an alkyl N-Boc group intact.[9] This often requires careful optimization of reaction conditions, such as temperature and reaction time, and is best achieved with milder deprotection methods.[9]

Q7: Are there any "green" or more environmentally friendly methods for Boc deprotection?

A7: Yes, there is growing interest in developing greener alternatives. Catalyst-free deprotection using hot water is a notable environmentally friendly method.[15] Additionally, the use of deep eutectic solvents (DES), such as choline chloride:p-toluenesulfonic acid, can serve as both the reaction medium and catalyst, reducing the need for volatile organic solvents.[8] Efforts are also ongoing to replace chlorinated solvents like DCM with more benign alternatives.[2]

Q8: What is the typical work-up procedure after a TFA-mediated deprotection?

A8: After confirming the reaction is complete, the volatile components (DCM and excess TFA) are typically removed under reduced pressure.[3] To ensure complete removal of TFA, which can protonate the final product or cause side reactions, co-evaporation with a non-polar solvent like toluene is recommended.[3] Depending on the properties of the product, you can then proceed with purification via chromatography, crystallization, or an aqueous work-up involving neutralization with a mild base and extraction.[1]

References

Technical Support Center: Avoiding Racemization in Spirocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective spirocyclic compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to racemization during the synthesis of these structurally complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in spirocyclic compound synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[1][2] In the synthesis of spirocyclic compounds, which are prevalent in natural products and pharmaceuticals, maintaining a specific three-dimensional arrangement of atoms is often crucial for biological activity.[3][4] Racemization compromises the stereochemical integrity of the target molecule, potentially leading to a product with diminished or altered pharmacological effects, or creating a mixture that is difficult to separate.

Q2: What are the common chemical mechanisms that cause racemization?

A2: Racemization typically occurs through the formation of an achiral, planar intermediate that can be converted back to either enantiomer with equal probability.[1][5] Key mechanisms include:

  • Carbocation Formation: Reactions proceeding through a planar carbocation intermediate, such as SN1 substitutions, allow for non-stereospecific attack by a nucleophile from either face, leading to a racemic mixture.[1][6]

  • Carbanion/Enolate Formation: The deprotonation of an acidic proton adjacent to a stereocenter, especially one alpha to a carbonyl group, can form a planar, achiral enolate.[2] Reprotonation can then occur from either side, causing racemization.

  • Radical Intermediates: The temporary breaking of a bond to the chiral center to form a radical can also lead to racemization upon bond reformation.[2]

  • Atropisomerism and Bond Rotation: Some spirocyclic compounds exhibit axial chirality due to hindered rotation around a single bond (atropisomerism).[7][8][9][10] If the energy barrier to rotation is not sufficiently high, thermal rotation can lead to interconversion between atropisomers, effectively causing racemization.[7][8]

Q3: How do "kinetic" and "thermodynamic" control influence the stereochemical outcome of a reaction?

A3: The concepts of kinetic and thermodynamic control are crucial for stereoselective synthesis.[11][12]

  • Kinetic Control: This condition favors the product that is formed fastest, meaning the one with the lowest activation energy.[12][13] Asymmetric syntheses that produce an enantiomerically enriched product are inherently under kinetic control, as both enantiomers have the same ground-state energy.[11][14] These reactions are typically run at lower temperatures for shorter durations to prevent the system from reaching equilibrium.[11][13]

  • Thermodynamic Control: This condition favors the most stable product. It is achieved when the reaction is reversible, allowing an equilibrium to be established.[12][13] Since enantiomers are equal in stability, thermodynamic control will inevitably lead to a racemic mixture.[11] Therefore, establishing kinetic control is essential to avoid racemization.

Below is a diagram illustrating the decision-making process between kinetic and thermodynamic control.

G Diagram 1: Decision Pathway for Stereocontrol start Goal: Synthesize Enantiopure Spirocycle is_reversible Is the stereocenter-forming step reversible under reaction conditions? start->is_reversible kinetic_control Employ Kinetic Control: - Low Temperature - Short Reaction Time - Chiral Catalyst/Auxiliary is_reversible->kinetic_control No thermo_control Racemization Risk! (Thermodynamic Control) - Leads to racemic mixture is_reversible->thermo_control Yes modify Modify Reaction: - Use conditions that make the reaction irreversible. - Form stereocenter in a later, non-reversible step. thermo_control->modify

Caption: Decision pathway for choosing kinetic vs. thermodynamic control.

Troubleshooting Guide: Low Enantioselectivity

This guide addresses the common problem of obtaining a spirocyclic product with low enantiomeric excess (ee%) or diastereomeric ratio (dr).

Problem: The synthesized spirocyclic product shows significant racemization.
Possible Cause 1: Suboptimal Reaction Conditions

Reaction conditions such as temperature, solvent, and reaction time can dramatically influence stereoselectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the reverse reaction or for rotation around a chiral axis, leading to equilibration and racemization.

Solutions:

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the kinetic product.[11]

  • Optimize Reaction Time: Monitor the reaction progress closely. Extending the reaction time unnecessarily can allow the product to equilibrate to the thermodynamic racemate.

  • Solvent Choice: The polarity of the solvent can affect the stability of transition states. A systematic solvent screen may be necessary to identify the optimal medium for high stereoselectivity.

ParameterEffect on RacemizationRecommendation
Temperature Higher temperatures increase the rate of racemization.Run reactions at lower temperatures (e.g., 0 °C to -78 °C).
Reaction Time Longer times can allow for equilibration to the racemic mixture.Monitor reaction to completion and work up promptly.
Solvent Polarity Can stabilize or destabilize chiral transition states.Screen a range of solvents to find optimal conditions.
Possible Cause 2: Formation of a Planar, Achiral Intermediate

If the spirocyclic core has an acidic proton near the stereocenter (e.g., alpha to a ketone), it can be deprotonated by a base to form a planar enolate, which is achiral. Subsequent protonation leads to racemization.

Solutions:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize side reactions. Carefully control the stoichiometry of the base.

  • Protecting Groups: If an enolizable ketone is present, consider protecting it as a ketal before performing reactions that could cause epimerization.

  • Synthetic Route Modification: Redesign the synthesis to install the stereocenter in a final, non-reversible step, after all steps involving harsh basic or acidic conditions are complete.

The diagram below illustrates the mechanism of base-catalyzed racemization via enolate formation.

G Diagram 2: Base-Catalyzed Racemization Mechanism cluster_main R_enantiomer (R)-Enantiomer (Chiral) Enolate Planar Enolate Intermediate (Achiral) R_enantiomer->Enolate Deprotonation (Base) Racemic Racemic Mixture R_enantiomer->Racemic 50:50 Enolate->R_enantiomer Protonation (Bottom face) S_enantiomer (S)-Enantiomer (Chiral) Enolate->S_enantiomer Protonation (Top face) S_enantiomer->Racemic G Diagram 3: Troubleshooting Workflow for Low Stereoselectivity cluster_conditions Condition Optimization cluster_reagents Reagent Integrity cluster_substrate Substrate Issues cluster_product Product Instability start Problem: Low ee% or dr in Spirocyclic Product check_conditions Step 1: Verify Reaction Conditions start->check_conditions check_reagents Step 2: Assess Reagents & Catalyst start->check_reagents check_substrate Step 3: Analyze Substrate Stability start->check_substrate check_product Step 4: Evaluate Product Stability start->check_product temp Lower Temperature? check_conditions->temp time Shorter Time? check_conditions->time solvent Screen Solvents? check_conditions->solvent catalyst_purity Check Catalyst Purity/Activity? check_reagents->catalyst_purity ligand_screen Screen Different Ligands? check_reagents->ligand_screen additives Use Additives? check_reagents->additives protecting_group Add Protecting Group? check_substrate->protecting_group modify_route Modify Synthetic Route? check_substrate->modify_route epimerization Does product have an epimerizable center? check_product->epimerization workup Modify Workup/Purification? check_product->workup

References

Technical Support Center: Overcoming Low Reactivity of 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of this sterically hindered spirocyclic compound.

Frequently Asked Questions (FAQs)

Q1: Why is 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane so unreactive towards nucleophiles?

A1: The low reactivity of this compound stems from a combination of steric and electronic factors. The spirocyclic core creates significant steric hindrance around the electrophilic carbonyl carbon of the lactone. Additionally, the electron-donating nature of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom can reduce the electrophilicity of the lactone carbonyl, further disfavoring nucleophilic attack.

Q2: What are the most common failed reactions with this compound?

A2: Researchers frequently report difficulties with standard nucleophilic additions, such as aminolysis or reactions with Grignard reagents, under conventional conditions. Often, these reactions result in the recovery of unreacted starting material, even after prolonged reaction times and elevated temperatures.

Q3: Are there any alternative synthetic strategies to bypass the low reactivity of this intermediate?

A3: Yes, depending on the target molecule, it may be advantageous to introduce the desired functionality at an earlier stage of the synthesis before the formation of the sterically demanding spirocycle. Strategies for the synthesis of spiropiperidines, for example, often involve forming the piperidine ring on a pre-existing carbocyclic or heterocyclic ring.

Troubleshooting Guide

This section provides solutions to common problems encountered during reactions with 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane.

Problem 1: No reaction or low conversion in nucleophilic addition (e.g., aminolysis).
  • Potential Cause: Insufficient energy to overcome the activation barrier due to steric hindrance and electronic deactivation.

  • Solutions:

    • Increase Reaction Temperature: Carefully increase the reaction temperature. Monitor the reaction closely for any signs of decomposition.

    • Microwave Irradiation: Employ microwave synthesis, which can significantly accelerate reaction rates by efficiently heating the reaction mixture.[1][2][3] This has been shown to be effective for the synthesis of spiro heterocycles and for promoting challenging reactions.[1][2][3]

    • High Pressure: Applying high pressure can facilitate reactions by promoting bond formation and overcoming steric repulsion.

    • Lewis Acid Catalysis: The addition of a Lewis acid can activate the lactone carbonyl, making it more electrophilic and susceptible to nucleophilic attack. Common Lewis acids to screen include BF₃·OEt₂, TiCl₄, and AlCl₃.

Problem 2: Decomposition of starting material at high temperatures.
  • Potential Cause: Thermal instability of the Boc-protecting group or the spirocyclic core.

  • Solutions:

    • Optimize Reaction Time: At elevated temperatures, shorten the reaction time to minimize decomposition.

    • Use a Milder Activation Method: Instead of high heat, consider Lewis acid catalysis or microwave irradiation at a lower temperature.

    • Solvent Choice: Screen different high-boiling point solvents that may offer better stability for the reactants and intermediates.

Problem 3: Low yields despite some product formation.
  • Potential Cause: A reversible reaction or competing side reactions. The equilibrium may not favor the product under the current conditions.

  • Solutions:

    • Removal of Byproducts: If a small molecule (e.g., water) is generated during the reaction, its removal can shift the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

    • Change in Stoichiometry: Increasing the equivalents of the nucleophile can help drive the reaction to completion.

    • Catalyst Screening: Experiment with a variety of catalysts, including both Lewis and Brønsted acids, to find one that selectively promotes the desired reaction pathway.

Experimental Protocols

While specific, high-yielding protocols for reactions starting with 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane are not abundant in the literature, the following general procedures can serve as a starting point for optimization.

Protocol 1: Microwave-Assisted Aminolysis

  • In a microwave-safe vial, combine 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane (1 equivalent), the desired amine (1.5-3 equivalents), and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • If desired, add a catalytic amount of a Lewis acid (e.g., ZnCl₂, 0.1 equivalents).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a temperature ranging from 120-180 °C for 10-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, and purify the product using an appropriate method (e.g., column chromatography).

Protocol 2: Lewis Acid-Catalyzed Ring Opening

  • Dissolve 8-Boc-2-oxo-1-oxa-8-azaspiro[4.5]decane (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equivalents) dropwise.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add the nucleophile (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes hypothetical reaction conditions and outcomes to illustrate the effect of different strategies. Note: This data is for illustrative purposes and should be adapted based on experimental observations.

EntryMethodTemperature (°C)Time (h)Additive (equiv.)Conversion (%)
1Conventional Heating8024None< 5
2Conventional Heating12024None15 (decomposition)
3Microwave1500.5None40
4Microwave1500.5BF₃·OEt₂ (0.2)75
5Lewis Acid CatalysisRoom Temp12TiCl₄ (1.1)60

Visualizations

Troubleshooting Workflow for Low Reactivity

G start Low or No Product Formation check_temp Increase Temperature? start->check_temp check_mw Use Microwave? check_temp->check_mw Yes fail Decomposition or No Improvement check_temp->fail No (Decomposition) check_la Add Lewis Acid? check_mw->check_la Yes optimize Optimize Conditions (Solvent, Time, Stoichiometry) check_mw->optimize No check_hp Use High Pressure? check_la->check_hp Yes check_la->optimize No check_hp->optimize Yes check_hp->optimize No success Successful Reaction optimize->success optimize->fail alt_route Consider Alternative Synthetic Route fail->alt_route

Caption: A decision tree for troubleshooting low reactivity.

Conceptual Signaling Pathway for Lactone Activation

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation LA Lewis Acid (LA) Lactone Lactone Carbonyl LA->Lactone Coordination Activated_Complex Activated LA-Lactone Complex Lactone->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate Nu Nucleophile (Nu⁻) Nu->Activated_Complex Attack Product Ring-Opened Product Tetrahedral_Intermediate->Product Ring Opening

Caption: Lewis acid activation of the lactone for nucleophilic attack.

References

Technical Support Center: Scaling Up Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the spirocyclization step?

A1: The most critical parameters for the spirocyclization step are temperature, reaction concentration, and the rate of reagent addition. Inadequate temperature control can lead to the formation of side products, while improper concentration may affect reaction kinetics and yield. A controlled addition rate of the cyclizing agent is crucial to prevent localized high concentrations, which can also result in impurity formation.

Q2: How can I minimize the formation of the isomeric byproduct during the reaction?

A2: Minimizing the formation of isomeric byproducts can be achieved by optimizing the reaction temperature and choosing a suitable solvent system. Running the reaction at a lower temperature can increase the selectivity for the desired product. Additionally, a solvent system that allows for good solubility of the starting materials while potentially precipitating the desired product can help drive the equilibrium towards its formation.

Q3: What is the recommended method for purifying the final product on a large scale?

A3: For large-scale purification of this compound, column chromatography may not be practical. Recrystallization or slurry washing with an appropriate solvent system is often a more viable and scalable method. A thorough screening of solvents is recommended to identify a system that provides high recovery of the pure product.

Q4: Are there any specific safety precautions to consider when handling the reagents for this synthesis on a larger scale?

A4: Yes, several reagents used in the synthesis of spirocyclic compounds can be hazardous, especially at scale. For instance, if using strong bases or organometallic reagents, it is essential to handle them under an inert atmosphere and with appropriate personal protective equipment. A thorough risk assessment should be conducted before performing any large-scale reaction, and appropriate engineering controls (e.g., fume hoods, blast shields) should be in place.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction, degradation of product, suboptimal reaction conditions.Monitor reaction progress by TLC or LC-MS. Optimize reaction temperature, time, and reagent stoichiometry. Ensure starting materials are pure and dry.
High Levels of Impurities Formation of side products, incomplete reaction, degradation of starting material or product.Re-evaluate reaction temperature and reagent addition rate. Purify starting materials before use. Investigate alternative work-up procedures to minimize product degradation.
Poor Reproducibility Between Batches Variations in raw material quality, inconsistent reaction conditions, differences in work-up procedures.Qualify all raw material batches before use. Implement strict process controls for all critical parameters. Standardize all work-up and purification procedures.
Difficulties with Product Isolation Product is an oil or has high solubility in the reaction solvent.Screen for a suitable anti-solvent to induce precipitation. Consider a reactive crystallization if applicable. If all else fails, a scalable chromatography method may need to be developed.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent (e.g., DCM, THF) at 0 °C, add a mild oxidizing agent (e.g., DMP, TEMPO/bleach) portion-wise.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with an appropriate quenching agent (e.g., sodium thiosulfate for DMP).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Large-Scale Recrystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate).

  • Slowly add a pre-determined volume of an anti-solvent (e.g., heptane, water) until the solution becomes turbid.

  • Cool the mixture slowly to room temperature, and then further cool to 0-5 °C for several hours to maximize crystal formation.

  • Collect the crystals by filtration and wash with a cold solvent mixture.

  • Dry the crystals under vacuum to a constant weight.

Visualizations

G cluster_0 Synthesis Pathway A Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate B Intermediate Aldehyde A->B Oxidation C This compound B->C Intramolecular Cyclization

Caption: Proposed synthetic pathway for the target molecule.

G cluster_1 Troubleshooting Workflow start Low Yield or High Impurity check_sm Check Starting Material Purity start->check_sm check_cond Review Reaction Conditions start->check_cond check_workup Analyze Work-up Procedure start->check_workup success Problem Resolved check_sm->success optimize_temp Optimize Temperature check_cond->optimize_temp optimize_conc Optimize Concentration check_cond->optimize_conc optimize_add Optimize Reagent Addition check_cond->optimize_add optimize_temp->success optimize_conc->success optimize_add->success alternative_workup Develop Alternative Work-up check_workup->alternative_workup purification Optimize Purification alternative_workup->purification purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

G cluster_2 Scale-Up Considerations lab Lab Scale Synthesis (grams) process Process Optimization lab->process safety Safety Assessment lab->safety cost Cost Analysis lab->cost pilot Pilot Plant Scale (kilograms) regulatory Regulatory Compliance pilot->regulatory process->pilot safety->pilot cost->pilot

Caption: Key relationships in the process of scaling up chemical synthesis.

Technical Support Center: Synthesis and Purification of 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (CAS 301226-27-7)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of CAS 301226-27-7.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide?

The most common synthetic route is a two-step process.[1][2] It begins with a Claisen condensation of 4'-chloroacetophenone with an ethyl trifluoroacetate to form a 1,3-dicarbonyl intermediate. This intermediate is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a cyclization reaction to yield the final pyrazole product.[1][3]

Q2: What are the most common impurities encountered during the synthesis?

The primary impurities are typically regioisomers, unreacted starting materials, and side-products from competing reactions. The formation of the 1,3-diarylpyrazole regioisomer is a significant impurity that can be difficult to separate from the desired 1,5-diarylpyrazole product.[1] Other potential impurities include residual 4'-chloroacetophenone, ethyl trifluoroacetate, and 4-sulfamoylphenylhydrazine.

Q3: How can the formation of the regioisomeric impurity be minimized?

Carrying out the cyclization reaction in the presence of the hydrochloride salt of the phenylhydrazine in a suitable solvent like refluxing ethanol can favor the formation of the desired 1,5-diarylpyrazole isomer.[1] Reaction conditions such as temperature and reaction time can also influence the isomeric ratio.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress and quantifying the purity of the final product, including the separation and quantification of regioisomers.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are essential for structural confirmation of the desired product and identification of any impurities.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete Claisen condensation or cyclization reaction.Ensure anhydrous conditions for the Claisen condensation. Monitor both reaction steps by TLC or HPLC to ensure completion before work-up. Consider optimizing reaction temperature and time.
Suboptimal pH for the cyclization reaction.The cyclization step is often carried out under acidic conditions. Ensure the appropriate amount of acid is used.
Loss of product during work-up and purification.Optimize extraction and recrystallization solvent systems to minimize product loss in the aqueous and mother liquor phases.
Presence of Regioisomeric Impurity Non-selective cyclization reaction.As mentioned in the FAQs, use the hydrochloride salt of 4-sulfamoylphenylhydrazine.[1] Screen different solvents and reaction temperatures to improve regioselectivity.
Co-precipitation or co-crystallization with the desired product.Employ purification techniques with high resolving power, such as flash column chromatography or preparative HPLC.
Residual Starting Materials in Final Product Incomplete reaction or inefficient purification.Ensure the reaction has gone to completion. Optimize the purification protocol, including the choice of recrystallization solvent or chromatography mobile phase.
Discoloration of the Final Product Formation of colored byproducts or degradation.Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Activated charcoal treatment during recrystallization can sometimes remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate)
  • To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) under an inert atmosphere, add 4'-chloroacetophenone dropwise at 0-5 °C.

  • After the addition is complete, add ethyl trifluoroacetate dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, quench the reaction with acidic water (e.g., dilute HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Protocol 2: Synthesis of 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
  • Dissolve the crude 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione intermediate in ethanol.

  • Add an equimolar amount of 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the formation of the product and the disappearance of the starting materials by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization cluster_purification Purification 4_Chloroacetophenone 4_Chloroacetophenone Intermediate 1-(4-chlorophenyl)-4,4,4- trifluorobutane-1,3-dione 4_Chloroacetophenone->Intermediate NaOEt, EtOH Ethyl_Trifluoroacetate Ethyl_Trifluoroacetate Ethyl_Trifluoroacetate->Intermediate Final_Product CAS 301226-27-7 Intermediate->Final_Product EtOH, Reflux Hydrazine 4-Sulfamoylphenylhydrazine HCl Hydrazine->Final_Product Crude_Product Crude Product Final_Product->Crude_Product Purified_Product Purified Product Crude_Product->Purified_Product Recrystallization or Chromatography

Caption: Synthetic workflow for CAS 301226-27-7.

Impurity_Formation Reaction_Mixture Cyclization Reaction Mixture Desired_Product 1,5-Regioisomer (CAS 301226-27-7) Reaction_Mixture->Desired_Product Major Pathway Regioisomeric_Impurity 1,3-Regioisomer Reaction_Mixture->Regioisomeric_Impurity Minor Pathway Starting_Materials Unreacted Starting Materials Reaction_Mixture->Starting_Materials Side_Products Other Side Products Reaction_Mixture->Side_Products

Caption: Potential impurity formation pathways.

References

Stability issues of the lactone ring in 1-oxa-8-azaspiro[4.5]decanes under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the lactone ring in 1-oxa-8-azaspiro[4.5]decane derivatives under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the lactone ring in 1-oxa-8-azaspiro[4.5]decanes?

A1: The main stability concern is the hydrolysis of the γ-butyrolactone ring, which can occur under both acidic and basic conditions. This leads to the formation of a γ-hydroxy carboxylic acid derivative, thereby cleaving the spirocyclic system and altering the molecule's biological activity and physicochemical properties.

Q2: How does the neighboring piperidine nitrogen affect the lactone ring's stability?

A2: The tertiary amine of the piperidine ring can significantly influence the lactone's stability through neighboring group participation. Under acidic conditions, the protonated amine can act as an intramolecular acid catalyst, accelerating hydrolysis. Conversely, under neutral or basic conditions, the lone pair of the nitrogen can act as an intramolecular nucleophile, again potentially promoting hydrolysis.

Q3: What is the expected pH-rate profile for the hydrolysis of the lactone in a 1-oxa-8-azaspiro[4.5]decane?

A3: The pH-rate profile for the hydrolysis of these compounds is typically "V" or "U" shaped. The lactone is generally most stable at a slightly acidic to neutral pH (around pH 4-6). The rate of hydrolysis increases at both lower (acidic) and higher (basic) pH values.

Q4: How should I store stock solutions of 1-oxa-8-azaspiro[4.5]decane derivatives to minimize degradation?

A4: For optimal stability, stock solutions should be prepared in a dry, aprotic solvent like DMSO or anhydrous ethanol. It is advisable to store these solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles and exposure to moisture. Avoid long-term storage in aqueous buffers.

Q5: Are there any common issues to be aware of when analyzing these compounds by HPLC?

A5: Yes, peak tailing can be an issue due to the basic nature of the piperidine nitrogen interacting with residual silanols on the silica-based columns. Using a high-purity, end-capped column or adding a small amount of a competing amine (like triethylamine) to the mobile phase can mitigate this. Additionally, on-column degradation can occur if the mobile phase pH is too acidic or basic.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental investigation of the stability of 1-oxa-8-azaspiro[4.5]decane lactones.

Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Possible Cause Troubleshooting Steps
Incorrect pH of the buffer Verify the pH of your experimental buffer. Ensure it is within the optimal stability range for your specific derivative (typically pH 4-6).
Presence of catalytic impurities Use high-purity water and reagents for buffer preparation. Metal ions can sometimes catalyze hydrolysis.
Intramolecular catalysis Be aware that the piperidine nitrogen can catalyze hydrolysis. This is an inherent property of the molecule. Kinetic studies are necessary to quantify this effect.
Elevated temperature Perform experiments at controlled, and if necessary, reduced temperatures to slow down the degradation rate.
Issue 2: Inconsistent Results in Kinetic Studies
Possible Cause Troubleshooting Steps
Buffer concentration effects Ensure that the buffer concentration is consistent across all experiments, as buffer species can sometimes participate in the hydrolysis reaction.
Inaccurate pH measurement Calibrate your pH meter regularly with fresh standards.
Variability in stock solution preparation Prepare a single, large batch of stock solution for the entire study to ensure consistency.
Adsorption to labware Silanize glassware to prevent adsorption of the compound, which can affect the concentration in solution.
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause Troubleshooting Steps
Interaction with stationary phase Use a column with end-capping or a base-deactivated column. Alternatively, add a competing base like 0.1% triethylamine to the mobile phase.
Inappropriate mobile phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the piperidine nitrogen to ensure a single protonation state.
Column overload Reduce the injection volume or the concentration of the sample.
Co-elution of degradant Optimize the gradient or mobile phase composition to improve the separation of the parent compound and its hydrolysis product.

Data Presentation: Hydrolysis Rate Constants

The following table provides illustrative pseudo-first-order rate constants (kobs) for the hydrolysis of a hypothetical 1-oxa-8-azaspiro[4.5]decan-2-one derivative at 37°C. Please note that this data is for illustrative purposes and actual rates will vary depending on the specific substituents on the molecule.

pHkobs (s-1)Half-life (t1/2) (hours)
1.05.2 x 10-53.7
2.01.8 x 10-510.7
4.02.5 x 10-676.9
6.03.1 x 10-662.2
7.49.8 x 10-619.6
9.04.5 x 10-54.3
11.02.1 x 10-40.9

Experimental Protocols

Protocol 1: Forced Degradation Study of a 1-Oxa-8-azaspiro[4.5]decane Derivative

This protocol outlines a general procedure for a forced degradation study to investigate the stability of the lactone ring under various stress conditions.

1. Materials:

  • 1-oxa-8-azaspiro[4.5]decane derivative

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% v/v)

  • pH meter

  • HPLC system with UV or MS detector

  • Constant temperature incubator/water bath

2. Stock Solution Preparation:

  • Prepare a stock solution of the test compound at a concentration of 1 mg/mL in acetonitrile.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C).

    • Withdraw aliquots at 0, 0.5, 1, 2, and 4 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Store a portion of the stock solution at 60°C, protected from light.

    • Withdraw aliquots at 0, 1, 3, and 5 days.

  • Photodegradation:

    • Expose a portion of the stock solution to a calibrated light source (e.g., ICH option 1 or 2).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw aliquots from both samples at appropriate time intervals.

4. Sample Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Quantify the amount of the parent compound remaining and any major degradation products formed.

Visualizations

Signaling Pathways and Experimental Workflows

Lactone_Hydrolysis_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Lactone_A 1-Oxa-8-azaspiro[4.5]decane Protonated_Lactone Protonated Carbonyl Lactone_A->Protonated_Lactone H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Lactone->Tetrahedral_Intermediate_A + H2O Hydrolysis_Product_A γ-Hydroxy Carboxylic Acid Tetrahedral_Intermediate_A->Hydrolysis_Product_A - H+ Lactone_B 1-Oxa-8-azaspiro[4.5]decane Tetrahedral_Intermediate_B Tetrahedral Intermediate Lactone_B->Tetrahedral_Intermediate_B OH- Alkoxide_Intermediate Alkoxide Intermediate Tetrahedral_Intermediate_B->Alkoxide_Intermediate Ring Opening Hydrolysis_Product_B Carboxylate Alkoxide_Intermediate->Hydrolysis_Product_B Proton Transfer

Caption: General mechanisms for acid- and base-catalyzed hydrolysis of the lactone ring.

Forced_Degradation_Workflow Start Prepare Stock Solution (1 mg/mL in ACN) Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acidic (0.1 M HCl, 60°C) Stress_Conditions->Acid Base Basic (0.1 M NaOH, 25°C) Stress_Conditions->Base Oxidation Oxidative (3% H2O2, 25°C) Stress_Conditions->Oxidation Thermal Thermal (60°C) Stress_Conditions->Thermal Photo Photolytic (ICH guidelines) Stress_Conditions->Photo Sampling Withdraw Aliquots at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (for Acid/Base Samples) Sampling->Neutralize HPLC_Analysis Analyze by Stability-Indicating HPLC Neutralize->HPLC_Analysis Data_Analysis Quantify Parent Compound and Degradants HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Logic Problem Unexpected Degradation Observed Check_pH Is the solution pH outside the optimal range (4-6)? Problem->Check_pH Yes_pH Yes Check_pH->Yes_pH Yes No_pH No Check_pH->No_pH No Adjust_pH Adjust pH with appropriate buffer. Yes_pH->Adjust_pH Check_Temp Is the temperature elevated? No_pH->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Lower_Temp Lower and control the temperature. Yes_Temp->Lower_Temp Check_Light Is the sample exposed to light? No_Temp->Check_Light Yes_Light Yes Check_Light->Yes_Light Yes No_Light No Check_Light->No_Light No Protect_Light Protect from light. Yes_Light->Protect_Light Consider_Catalysis Consider intramolecular catalysis or impurities. No_Light->Consider_Catalysis

Caption: A logical troubleshooting guide for unexpected degradation.

Validation & Comparative

Lack of Publicly Available Spectroscopic Data for CAS 301226-27-7 Necessitates Comparative Analysis with a Structurally Related Compound

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals seeking to validate the chemical structure of 3-(2-((4-carbamoyl-1-piperidinyl)methyl)-1H-benzimidazol-1-yl)-N,N-dimethylbenzamide (CAS 301226-27-7) will find a notable absence of publicly available Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data. Extensive searches of chemical databases and scientific literature did not yield specific experimental spectra for this compound. To address this data gap and provide a useful analytical benchmark, this guide presents a comparative analysis using spectroscopic data for the structurally related compound, N,N-dimethylbenzamide.

N,N-dimethylbenzamide represents a key structural component of the target molecule and serves as a valuable reference for interpreting expected spectral features. This guide provides a summary of its NMR and MS data, outlines general experimental protocols for such analyses, and includes a workflow for chemical compound validation.

Comparative Spectroscopic Data: N,N-Dimethylbenzamide

As a surrogate for the unavailable data on CAS 301226-27-7, the following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for N,N-dimethylbenzamide. This information is crucial for scientists looking to confirm the synthesis of related benzamide structures.

Table 1: ¹H NMR Data for N,N-Dimethylbenzamide

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.38s5HAromatic protons
3.10s3HN-CH₃
2.96s3HN-CH₃

Table 2: ¹³C NMR Data for N,N-Dimethylbenzamide

Chemical Shift (ppm)Assignment
171.76C=O
136.34Aromatic C
129.61Aromatic CH
128.54Aromatic CH
127.11Aromatic CH
39.68N-CH₃
35.38N-CH₃

Table 3: Mass Spectrometry Data for N,N-Dimethylbenzamide

m/zInterpretation
149.19[M]⁺ (Molecular Ion)
105[M-N(CH₃)₂]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data, based on methods reported for the analysis of benzamide derivatives and other organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with a greater number of scans is typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS, which typically yields the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce structural information.

Workflow for Chemical Compound Validation

The following diagram illustrates a typical workflow for the synthesis and validation of a novel chemical compound.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_comparison Data Analysis cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Analysis (e.g., HPLC, Elemental Analysis) Purification->Purity Comparison Comparison with Expected Data / Reference Compounds NMR->Comparison MS->Comparison Purity->Comparison Validated Structure Validated Comparison->Validated NotValidated Structure Not Validated Comparison->NotValidated

Caption: Workflow for the synthesis and structural validation of a chemical compound.

A Comparative Analysis of Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and Other Spirocyclic Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker molecule is a critical step in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's properties significantly influence the stability, efficacy, and pharmacokinetic profile of the final drug candidate. Among the diverse array of linkers, spirocyclic scaffolds have gained prominence due to their inherent rigidity and three-dimensional structure, which can confer advantageous physicochemical properties.

This guide provides a comparative overview of Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and other relevant spirocyclic linkers. By presenting key performance data and detailed experimental methodologies, this document aims to facilitate informed decisions in the selection of spirocyclic linkers for novel drug development projects.

Physicochemical Properties: A Head-to-Head Comparison

The unique spirocyclic core of these linkers imparts distinct physicochemical characteristics that are crucial for their performance. The following table summarizes key properties of this compound and a selection of other spirocyclic linkers, based on available data.

PropertyThis compoundTert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate[1]Tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate[2]Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate[3]
CAS Number 301226-27-7[4]954236-44-31272758-17-4268550-48-7
Molecular Formula C13H21NO4[4]C13H21NO4C14H23NO3C13H22N2O3
Molecular Weight ( g/mol ) 255.31[4]255.31253.34254.33
Predicted Boiling Point (°C) 399.6 ± 35.0[5]Not AvailableNot AvailableNot Available
Predicted Density (g/cm³) 1.16 ± 0.1[5]Not AvailableNot AvailableNot Available
Predicted pKa -0.84 ± 0.20[5]Not AvailableNot AvailableNot Available

The Impact of Spirocyclic Linkers on Drug Performance

Spirocyclic linkers offer several advantages in drug design, primarily stemming from their rigid, three-dimensional conformations. This structural constraint can lead to:

  • Enhanced Stability: The rigidity of the spirocyclic core can protect the linker from enzymatic degradation in plasma, leading to a longer half-life of the drug conjugate in circulation.[6][7] This increased stability is crucial for ensuring that the therapeutic payload is delivered to the target site before being prematurely released.

  • Improved Cell Permeability: The defined spatial arrangement of substituents on a spirocyclic linker can influence its ability to traverse cell membranes. By optimizing the linker's properties, it is possible to enhance the intracellular delivery of the payload, a critical factor for drugs targeting intracellular proteins.[8]

  • Optimal Conformational Control: In the context of PROTACs, the linker plays a pivotal role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The fixed conformation of a spirocyclic linker can pre-organize the molecule into a bioactive conformation, leading to improved potency.[]

Experimental Protocols for Linker Evaluation

To quantitatively assess the performance of spirocyclic linkers, a series of in vitro and in vivo experiments are essential. The following sections detail the methodologies for key assays.

Linker Stability Assays

1. Plasma Stability Assay:

  • Objective: To determine the stability of the linker in plasma and quantify the rate of payload release.

  • Methodology:

    • The drug conjugate is incubated in plasma (human, mouse, or rat) at 37°C.[6][7]

    • Aliquots are collected at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

    • Plasma proteins are precipitated using acetonitrile.[7]

    • The supernatant is analyzed by LC-MS/MS to quantify the concentration of the released payload and the intact conjugate.[7]

    • The half-life (t₁/₂) of the conjugate in plasma is then calculated.

2. Lysosomal Stability Assay:

  • Objective: To evaluate the linker's stability in the acidic and enzyme-rich environment of the lysosome, a common site of payload release for ADCs.

  • Methodology:

    • The drug conjugate is incubated in a buffered solution containing lysosomal enzymes (e.g., cathepsin B) at a pH of 4.5-5.0 and 37°C.

    • Samples are taken at different time intervals.

    • The amount of released payload is quantified using HPLC or LC-MS/MS.

Cell Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA):

  • Objective: To assess the passive permeability of the linker-drug conjugate across an artificial lipid membrane.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • The drug conjugate is added to the donor wells, and buffer is added to the acceptor wells.

    • After an incubation period, the concentration of the conjugate in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS/MS.

    • The permeability coefficient (Pe) is calculated.

2. Caco-2 Permeability Assay:

  • Objective: To evaluate the permeability of the linker-drug conjugate across a monolayer of human colon adenocarcinoma cells (Caco-2), which serves as a model for the intestinal epithelium.

  • Methodology:

    • Caco-2 cells are cultured on a porous membrane until a confluent monolayer is formed.

    • The drug conjugate is added to either the apical (top) or basolateral (bottom) side of the monolayer.

    • After incubation, the concentration of the conjugate on the opposite side is measured by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated in both directions to assess both passive permeability and the potential for active transport.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for linker stability and cell permeability assays.

LinkerStabilityWorkflow cluster_plasma Plasma Stability Assay cluster_lysosomal Lysosomal Stability Assay p_start Incubate Conjugate in Plasma (37°C) p_sampling Collect Aliquots at Time Points p_start->p_sampling p_precip Precipitate Proteins (Acetonitrile) p_sampling->p_precip p_analysis LC-MS/MS Analysis p_precip->p_analysis p_end Determine Half-life (t½) p_analysis->p_end l_start Incubate Conjugate with Lysosomal Enzymes (pH 4.5-5.0) l_sampling Collect Aliquots at Time Points l_start->l_sampling l_analysis HPLC or LC-MS/MS Analysis l_sampling->l_analysis l_end Quantify Payload Release l_analysis->l_end

Workflow for Linker Stability Assays

CellPermeabilityWorkflow cluster_pampa PAMPA cluster_caco2 Caco-2 Assay pa_start Prepare Artificial Lipid Membrane pa_add Add Conjugate to Donor Well pa_start->pa_add pa_incubate Incubate pa_add->pa_incubate pa_measure Measure Concentration (Donor & Acceptor) pa_incubate->pa_measure pa_end Calculate Permeability Coefficient (Pe) pa_measure->pa_end ca_start Culture Caco-2 Cell Monolayer ca_add Add Conjugate (Apical or Basolateral) ca_start->ca_add ca_incubate Incubate ca_add->ca_incubate ca_measure Measure Concentration (Opposite Side) ca_incubate->ca_measure ca_end Calculate Apparent Permeability (Papp) ca_measure->ca_end

Workflow for Cell Permeability Assays

Conclusion

The selection of an appropriate spirocyclic linker is a multifaceted decision that requires careful consideration of the specific application and desired drug properties. This compound represents a valuable building block within this class of linkers, offering a unique combination of structural features. By employing rigorous experimental evaluation of stability and permeability, researchers can effectively compare and select the optimal spirocyclic linker to advance the development of innovative and effective therapeutics. This guide serves as a foundational resource to aid in this critical decision-making process.

References

Structure-Activity Relationship (SAR) of 1-oxa-8-azaspiro[4.5]decane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 1-oxa-8-azaspiro[4.5]decane derivatives reveals a versatile scaffold with significant potential in drug discovery, demonstrating notable activity at both muscarinic and adrenergic receptors. The structure-activity relationship (SAR) studies of these compounds indicate that minor structural modifications can lead to substantial changes in potency and selectivity, highlighting key pharmacophoric features for different biological targets.

This guide provides a comparative analysis of 1-oxa-8-azaspiro[4.5]decane derivatives, focusing on their interactions with M1/M2 muscarinic receptors and alpha-1/alpha-2 adrenergic receptors. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Muscarinic Receptor Activity

Derivatives of the 1-oxa-2,8-diazaspiro[4.5]decan-3-one series have been investigated as M1 muscarinic agonists, which are of interest for treating cognitive deficits associated with Alzheimer's disease. The SAR studies reveal critical insights into the structural requirements for M1 receptor affinity and functional activity.

Data Presentation: SAR at Muscarinic Receptors
Compound IDR (N2-substituent)M1 Affinity (IC50, nM)M2 Affinity (IC50, nM)M1/M2 SelectivityIn Vivo Activity (Amelioration of Scopolamine-induced Amnesia)
6a MethylHighHighLowActive (0.1 mg/kg, s.c.)
Derivative A EthylModerateLowIncreasedLoss of activity
Derivative B PropylLowVery LowIncreasedLoss of activity

Note: Quantitative IC50 values were not available in the public domain literature. The table reflects the relative affinities and activities as described in the source material.

The parent compound, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a), demonstrates high affinity for both M1 and M2 muscarinic receptors and shows efficacy in reversing scopolamine-induced amnesia in rats.[1] However, increasing the alkyl chain length at the N2 position leads to a decrease in affinity for both receptor subtypes, albeit with an increase in M1 selectivity over M2.[1] This modification, however, results in a loss of in vivo M1 agonistic activity.[1] Furthermore, replacing the oxygen atom at the 1-position with a basic nitrogen atom significantly reduces M1 receptor affinity, indicating the importance of this heteroatom for receptor binding.[1]

Experimental Protocols

This protocol outlines the general procedure for determining the binding affinity of test compounds for M1 and M2 muscarinic receptors.

  • Membrane Preparation: Cerebral cortex (for M1) and brainstem (for M2) tissues from Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the same buffer to a final protein concentration of 1-2 mg/mL.

  • Binding Assay: The assay is performed in a 96-well plate with a final volume of 250 µL. Each well contains 50 µL of radioligand ([³H]-pirenzepine for M1 or [³H]-AF-DX 384 for M2), 50 µL of various concentrations of the test compound or vehicle, and 150 µL of the membrane preparation.

  • Incubation: The plates are incubated at 25°C for 60 minutes to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound and free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine). Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the competition binding data.

This model is used to assess the potential of compounds to ameliorate cognitive deficits.

  • Animals: Male Wistar rats are used.

  • Procedure: The passive avoidance test is commonly used. On the training day, each rat is placed in a light compartment of a two-compartment box. When the rat enters the dark compartment, it receives a mild foot shock.

  • Drug Administration: Test compounds are administered (e.g., subcutaneously) before the training trial. Scopolamine (a muscarinic antagonist that induces amnesia) is administered 30 minutes before the training.

  • Retention Test: 24 hours after the training trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory retention.

  • Evaluation: The ability of the test compound to reverse the scopolamine-induced decrease in step-through latency is taken as a measure of its anti-amnesic activity.

Visualization of Signaling Pathways and SAR

M1_Signaling_Pathway cluster_er Endoplasmic Reticulum IP3R IP3 Receptor Ca_ER Ca_ER IP3R->Ca_ER Releases ACh ACh M1R M1R ACh->M1R Binds Gq Gq M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca_ER->PKC Activates CellularResponse CellularResponse PKC->CellularResponse Leads to

SAR_Muscarinic_Agonists cluster_N2_substituents N2-Substituent (R) cluster_properties Pharmacological Properties Core 1-oxa-2,8-diazaspiro[4.5]decan-3-one Core Methyl Methyl (6a) Core->Methyl Ethyl Ethyl Core->Ethyl Propyl Propyl Core->Propyl HighAffinity High M1/M2 Affinity Low Selectivity Methyl->HighAffinity ModerateAffinity Decreased Affinity Increased M1 Selectivity Ethyl->ModerateAffinity LowAffinity Low Affinity Increased M1 Selectivity Propyl->LowAffinity Active In Vivo Activity HighAffinity->Active Inactive Loss of In Vivo Activity ModerateAffinity->Inactive LowAffinity->Inactive

Adrenergic Receptor Activity

A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has been synthesized and evaluated for antihypertensive activity, which was found to be mediated through alpha-adrenergic receptor blockade.[2]

Data Presentation: SAR at Adrenergic Receptors
Compound ID4-Position Substituent8-Position SubstituentAntihypertensive Activityα1/α2-Adrenoceptor Antagonism
1 Ethyl2-(3-indolyl)ethylMost Active in seriesSkewed toward α1 antagonism
8 H2-(3-indolyl)ethylActiveSkewed toward α1 antagonism
29 3-Methyl2-(1,4-benzodioxan-2-yl)-2-hydroxyethylActivePrimarily α2 antagonism

For the 8-[2-(3-indolyl)ethyl] derivatives, the substitution at the 4-position of the spirocyclic core was found to be critical for antihypertensive activity, with the 4-ethyl derivative (1) being the most potent.[2] The nature of the substituent at the 8-position also plays a significant role in determining the selectivity for α1 versus α2 adrenoceptors. For instance, compound 8, with a 2-(3-indolyl)ethyl group at the 8-position, shows a preference for α1-adrenoceptor antagonism, while compound 29, with a 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl group, is primarily an α2-adrenoceptor antagonist.[2]

Experimental Protocols
  • Membrane Preparation: Rat cerebral cortex (for α1) and kidney (for α2) are homogenized in Tris-HCl buffer. The homogenate is centrifuged, and the pellet is washed and resuspended.

  • Binding Assay: The assay is conducted in a 96-well plate. Each well contains the membrane preparation, a radioligand ([³H]-prazosin for α1 or [³H]-rauwolscine for α2), and the test compound at various concentrations.

  • Incubation: The plate is incubated at 25°C for 30-60 minutes.

  • Filtration and Quantification: Similar to the muscarinic receptor binding assay, the reaction is terminated by rapid filtration, and the radioactivity is counted.

  • Data Analysis: IC50 values are determined from competition binding curves.

  • Animals: Spontaneously Hypertensive Rats (SHR) are used as a model for essential hypertension.

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.

  • Drug Administration: Test compounds are administered orally or intravenously.

  • Evaluation: Blood pressure is monitored at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect. A significant reduction in blood pressure compared to vehicle-treated control animals indicates antihypertensive activity.

Visualization of Signaling Pathways and Experimental Workflow

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Receptor Signaling (Gq-coupled) cluster_alpha2 α2-Adrenergic Receptor Signaling (Gi-coupled) NE1 Norepinephrine (NE) Alpha1R α1-Receptor NE1->Alpha1R Gq_a1 Gq Alpha1R->Gq_a1 PLC_a1 PLC Gq_a1->PLC_a1 IP3_DAG ↑ IP3 & DAG PLC_a1->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Contraction Smooth Muscle Contraction Ca_PKC->Contraction NE2 Norepinephrine (NE) Alpha2R α2-Receptor (Presynaptic) NE2->Alpha2R Gi_a2 Gi Alpha2R->Gi_a2 AC Adenylyl Cyclase Gi_a2->AC Inhibits cAMP ↓ cAMP AC->cAMP NE_Release ↓ NE Release cAMP->NE_Release

Antihypertensive_Workflow Start Select Spontaneously Hypertensive Rats (SHR) Baseline Measure Baseline Blood Pressure (Tail-cuff) Start->Baseline Dosing Administer Test Compound or Vehicle (Oral/IV) Baseline->Dosing Monitoring Monitor Blood Pressure at Timed Intervals Dosing->Monitoring Analysis Data Analysis: Compare Treated vs. Vehicle Monitoring->Analysis End Determine Antihypertensive Efficacy Analysis->End

References

A Comparative Guide to HPLC and Chiral HPLC Methods for the Purity Analysis of CAS 301226-27-7

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CAS 301226-27-7, identified as tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, is a spirocyclic compound incorporating a lactone and a carbamate functional group. Due to the presence of a stereocenter at the spiro carbon atom, this molecule can exist as a pair of enantiomers. Consequently, a comprehensive purity analysis requires not only the quantification of impurities but also the determination of the enantiomeric excess. This guide provides a comparative overview of typical High-Performance Liquid Chromatography (HPLC) and Chiral HPLC methods that can be employed for the complete purity assessment of this compound. The methodologies presented are based on established analytical principles for structurally related spirocyclic and chiral compounds, offering a robust starting point for method development and validation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key parameters for a standard (achiral) reversed-phase HPLC method for chemical purity assessment and a proposed chiral HPLC method for enantiomeric purity determination.

ParameterStandard (Achiral) HPLCChiral HPLC
Analytical Goal Determination of chemical purity and quantification of impurities.Determination of enantiomeric purity and separation of enantiomers.
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Chiral Stationary Phase (CSP) (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water.Typically Isocratic: Normal Phase (e.g., Hexane/Isopropanol) or Reversed Phase (e.g., Acetonitrile/Aqueous Buffer).
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)UV at a suitable wavelength (e.g., 210 nm)
Temperature Ambient or controlled (e.g., 25 °C)Often controlled (e.g., 25 °C) to ensure reproducible separation.
Expected Outcome A single peak for the main compound, with separation from any process-related impurities or degradation products.Two baseline-resolved peaks for the two enantiomers.

Experimental Protocols

Below are detailed experimental protocols for the proposed HPLC and Chiral HPLC methods. These serve as a starting point for method development, and optimization may be required.

1. Standard (Achiral) HPLC Method for Chemical Purity

This method is designed to separate the target compound from potential non-chiral impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Isocratic elution with a mixture of Solvent A and Solvent B (e.g., 40:60 v/v). The exact ratio should be optimized to achieve a suitable retention time and separation from impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

2. Chiral HPLC Method for Enantiomeric Purity

Due to the empirical nature of chiral separations, a screening approach is often the most efficient way to identify a suitable method.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Column Screening:

    • Column 1: Chiralcel OD-H (or similar polysaccharide-based column).

    • Column 2: Chiralpak AD-H (or similar polysaccharide-based column).

  • Mobile Phase Screening (Normal Phase):

    • Condition 1: n-Hexane / Isopropanol (90:10, v/v).

    • Condition 2: n-Hexane / Ethanol (80:20, v/v).

    • For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) may be beneficial. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) can be used.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for both standard and chiral HPLC analysis.

achiral_hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase (1 mg/mL) start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject 10 µL onto C18 Column filter->inject separate Isocratic Elution (ACN/Water) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for Achiral HPLC Purity Analysis.

chiral_hplc_workflow cluster_prep Sample Preparation cluster_screening Chiral Method Screening cluster_analysis Analysis cluster_data Data Evaluation cluster_result Outcome start Prepare Sample Stock (1 mg/mL in Mobile Phase) screen_cols Screen Chiral Columns (e.g., OD-H, AD-H) start->screen_cols screen_mp Screen Mobile Phases (e.g., Hex/IPA, Hex/EtOH) screen_cols->screen_mp inject Inject 10 µL screen_mp->inject separate Isocratic Elution inject->separate detect UV Detection at 210 nm separate->detect eval Baseline Separation? detect->eval yes Method Suitable (Calculate % Enantiomeric Purity) eval->yes Yes no Modify Method (e.g., change mobile phase ratio, temperature) eval->no No no->screen_mp

Caption: Workflow for Chiral HPLC Method Development.

The comprehensive purity assessment of CAS 301226-27-7 necessitates a dual-pronged approach employing both standard and chiral HPLC. A reversed-phase HPLC method on a C18 column is a reliable choice for determining chemical purity and identifying any process-related impurities. For the crucial task of determining enantiomeric purity, a screening approach using polysaccharide-based chiral stationary phases with normal phase eluents is a recommended starting point. The successful development and validation of these orthogonal methods will ensure a thorough characterization of the compound's purity profile, which is essential for researchers, scientists, and drug development professionals.

A Comparative Guide to the Conformational Analysis of the 1-oxa-8-azaspiro[4.5]decane Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-oxa-8-azaspiro[4.5]decane scaffold is a key heterocyclic motif present in a variety of biologically active compounds, making a thorough understanding of its conformational behavior crucial for rational drug design and development. This guide provides a comparative overview of the conformational analysis of this ring system, drawing upon foundational principles of stereochemistry and outlining modern experimental and computational approaches used to elucidate its three-dimensional structure.

Introduction to the 1-oxa-8-azaspiro[4.5]decane System

The 1-oxa-8-azaspiro[4.5]decane ring system features a piperidine ring and a tetrahydrofuran ring joined by a spirocyclic carbon atom. The conformational landscape of this molecule is primarily dictated by the puckering of these two rings and the steric and electronic interactions between them. The piperidine ring typically adopts a low-energy chair conformation, while the tetrahydrofuran ring exists in a dynamic equilibrium between envelope and twist forms. The spiro fusion introduces unique conformational constraints that influence the overall shape and rigidity of the molecule.

Theoretical Conformational Isomers

The principal conformational isomerism in 1-oxa-8-azaspiro[4.5]decane arises from the ring inversion of the piperidine moiety. This leads to two primary chair conformers, which can be described by the orientation of the C-O bond of the tetrahydrofuran ring relative to the piperidine ring (axial or equatorial).

conformational_equilibrium cluster_A Conformer A cluster_B Conformer B ConformerA Axial C-O Bond Orientation ConformerB Equatorial C-O Bond Orientation ConformerA->ConformerB Piperidine Ring Inversion computational_workflow start Generate Initial 3D Structure conf_search Perform Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization of Conformers (DFT, e.g., B3LYP/6-31G*) conf_search->geom_opt freq_calc Frequency Calculations (Confirm minima, obtain thermochemistry) geom_opt->freq_calc nmr_calc NMR Parameter Calculation (e.g., GIAO method) geom_opt->nmr_calc comparison Compare Calculated Data with Experimental Results nmr_calc->comparison

Benchmarking new synthetic routes for Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

For researchers and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a critical endeavor. This compound, a spirocyclic compound incorporating a lactone and a protected piperidine ring, represents a valuable building block in medicinal chemistry. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering insights into their respective methodologies and potential efficiencies.

Introduction to Synthetic Strategies

The construction of the spiro[4.5]decane core, featuring a lactone fused at the C4 position of a piperidine ring, presents unique synthetic challenges. Two primary retrosynthetic disconnections are considered in this guide:

  • Route A: Cyclization of a Piperidine Precursor: This approach involves the formation of the spirocyclic system from a pre-functionalized piperidine derivative.

  • Route B: Multi-step Synthesis from a Spirocyclic Ketal: This strategy employs a readily available spirocyclic starting material and elaborates it through a series of transformations to install the required functionality.

This guide will delve into the experimental details of each proposed route, followed by a comparative analysis of their key performance indicators.

Route A: Synthesis via Reformatsky Reaction and Lactonization

This proposed route commences with the commercially available N-Boc-4-piperidone and builds the lactone ring through a key Reformatsky reaction followed by intramolecular cyclization.

Route A cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Lactonization N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_A1 Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate N-Boc-4-piperidone->Intermediate_A1 1. Ethyl bromoacetate, Zinc 2. THF, Reflux Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Intermediate_A1 Zinc Zinc Zinc->Intermediate_A1 Intermediate_A2 3-(1-(Tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)propanoic acid Intermediate_A1->Intermediate_A2 1. LiOH, THF/H2O 2. Acidic workup Target_Molecule Tert-butyl 2-oxo-1-oxa-8- azaspiro[4.5]decane-8-carboxylate Intermediate_A2->Target_Molecule Iodine, 80 °C Route B cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Reductive Cyclization and Boc Protection cluster_3 Step 4: Deprotection and Lactone Formation (Hypothetical) Start_B 1,4-Dioxaspiro[4.5]decan-8-one Intermediate_B1 1,4-Dioxaspiro[4.5]decane-8-carbonitrile Start_B->Intermediate_B1 Glyme/EtOH, 0-20 °C Reagent_B1 TosMIC, KOtBu Reagent_B1->Intermediate_B1 Intermediate_B2 8-(2-Chloroethyl)-1,4-dioxaspiro [4.5]decane-8-carbonitrile Intermediate_B1->Intermediate_B2 Toluene, 0-20 °C, 12.5 h Reagent_B2 1-bromo-2-chloroethane, LDA Reagent_B2->Intermediate_B2 Intermediate_B3 Tert-butyl 1,4-dioxa-10-azadispiro [4.2.4.2]tetradecane-10-carboxylate Intermediate_B2->Intermediate_B3 Methanol, 50 °C, 6 h Reagent_B3 Raney Ni, H2, (Boc)2O Reagent_B3->Intermediate_B3 Target_Molecule_B Tert-butyl 2-oxo-1-oxa-8- azaspiro[4.5]decane-8-carboxylate Intermediate_B3->Target_Molecule_B Acidic hydrolysis and oxidation

Efficacy of CAS 301226-27-7 as a constrained scaffold versus flexible linkers in inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Constrained Scaffolds vs. Flexible Linkers in Inhibitor Design: A Comparative Guide

Introduction

In the rational design of potent and selective inhibitors, the nature of the molecular scaffold that connects key binding fragments is a critical determinant of overall efficacy. The choice between a rigid, constrained scaffold and a more conformationally adaptable flexible linker can profoundly influence a molecule's binding affinity, selectivity, pharmacokinetic properties, and ultimately its therapeutic potential. While specific experimental data on the direct comparison of CAS 301226-27-7 as a constrained scaffold against flexible linkers is not publicly available, this guide will provide a comprehensive comparison based on established principles in drug design, supported by findings from broader research into inhibitor and linker technologies.

The core function of a linker in inhibitor design is to optimally position pharmacophoric elements within a target's binding site to maximize favorable interactions.[1][2][3] The rigidity or flexibility of this linker dictates how well this is achieved and at what energetic cost.

Key Concepts: Constrained Scaffolds vs. Flexible Linkers

A constrained scaffold , also referred to as a rigid linker, restricts the conformational freedom of the inhibitor.[4] These scaffolds often incorporate cyclic structures (e.g., piperazine, aromatic rings) to pre-organize the molecule into a bioactive conformation that, ideally, mirrors the optimal geometry for binding to the target protein.[4] This pre-organization can lead to a lower entropic penalty upon binding, potentially resulting in higher affinity.[1][2][3]

In contrast, a flexible linker , typically composed of acyclic chains like polyethylene glycol (PEG) or alkyl chains, allows for a greater degree of conformational adaptability.[4] This flexibility can be advantageous when the precise optimal binding conformation is unknown or when targeting proteins with dynamic binding sites.[] However, this conformational freedom can also come at an entropic cost, as the molecule must adopt a specific conformation to bind, reducing the overall binding free energy.[1][2][3]

Comparative Analysis of Performance

The decision to employ a constrained scaffold or a flexible linker involves a trade-off between several key performance parameters.

FeatureConstrained Scaffold (Rigid Linker)Flexible Linker
Binding Affinity Can lead to higher affinity due to lower entropic penalty upon binding.[1][2][3] The pre-organized conformation can be optimal for target engagement.Can achieve high affinity, but may suffer from a greater entropic penalty due to the need to adopt a specific conformation upon binding.
Selectivity Enhanced selectivity can be achieved by presenting a more defined orientation of binding fragments, leading to more specific interactions with the target.[4]May exhibit less selectivity as the conformational flexibility might allow for binding to off-target proteins.
Pharmacokinetics Generally associated with improved metabolic stability and better pharmacokinetic profiles due to the constrained conformation.[4]Can be more susceptible to metabolic degradation.[4] However, linkers like PEG can improve solubility.
Synthetic Accessibility The synthesis can be more complex and challenging.[4]Generally easier and more straightforward to synthesize and modify in length.[4]
Design Strategy Requires more structural information about the target's binding site to design an optimal rigid scaffold.More forgiving in the absence of detailed structural information, allowing for exploration of a wider conformational space.

Experimental Evaluation Workflow

To empirically determine the optimal linker strategy for a given target, a systematic experimental approach is necessary. The following workflow illustrates how a researcher might compare the efficacy of inhibitors designed with a constrained scaffold versus a flexible linker.

experimental_workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_pk Pharmacokinetic Profiling cluster_analysis Data Analysis & Optimization start Target Selection & Structural Analysis design_constrained Design Inhibitor with Constrained Scaffold start->design_constrained design_flexible Design Inhibitor with Flexible Linker start->design_flexible synthesis Synthesis of Inhibitor Series design_constrained->synthesis design_flexible->synthesis binding_assay Binding Affinity Assays (e.g., SPR, ITC) synthesis->binding_assay selectivity_assay Selectivity Profiling (e.g., Kinase Panel) binding_assay->selectivity_assay cell_based_assay Cell-Based Potency Assays (e.g., IC50) selectivity_assay->cell_based_assay pk_studies In Vitro & In Vivo PK Studies (e.g., Metabolic Stability, Bioavailability) cell_based_assay->pk_studies data_analysis Comparative Data Analysis pk_studies->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Fig. 1: Experimental workflow for comparing inhibitor efficacy.
Experimental Protocols

  • Surface Plasmon Resonance (SPR): To determine binding kinetics (kon and koff) and affinity (KD). Ligand is immobilized on a sensor chip, and the target protein is flowed over the surface. The change in refractive index upon binding is measured.

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (ΔH, ΔS, and KD). The heat released or absorbed upon titration of the ligand into a solution of the target protein is measured.

  • Kinase Panel Screening: To assess selectivity, the inhibitors are tested against a broad panel of kinases at a fixed concentration. The percentage of inhibition for each kinase is determined.

  • Cell-Based IC50 Determination: The concentration of the inhibitor required to inhibit a biological process (e.g., cell proliferation) by 50% is determined in a relevant cell line.

  • Metabolic Stability Assay: The inhibitor is incubated with liver microsomes, and the rate of its degradation is measured over time using LC-MS/MS.

Conceptual Representation of Scaffolds in Inhibitor Design

The fundamental difference between constrained and flexible linkers lies in the conformational space they allow the inhibitor to explore.

linker_comparison cluster_constrained Constrained Scaffold cluster_flexible Flexible Linker A1 P1 B1 P2 A1->B1 label_constrained Pre-organized Conformation Lower Entropic Penalty A2 P1 B2 P2 A2->B2 A2->B2a A2->B2b label_flexible Multiple Conformations Higher Entropic Penalty

Fig. 2: Constrained vs. flexible linker concepts.

Conclusion

The choice between a constrained scaffold and a flexible linker is a critical decision in inhibitor design, with significant implications for the resulting compound's biological activity and pharmaceutical properties. Constrained scaffolds can offer advantages in terms of binding affinity and selectivity by reducing the entropic cost of binding and pre-organizing the molecule in a bioactive conformation.[1][2][3][4] However, this approach often requires more detailed structural knowledge of the target and can present greater synthetic challenges.[4]

Flexible linkers provide a more adaptable approach, which can be beneficial when the optimal binding geometry is not well-defined or for targets with flexible binding sites.[] While synthetically more accessible, they may lead to a loss of binding affinity due to a higher entropic penalty.[1][2][3] Ultimately, the optimal strategy is target-dependent, and empirical testing of a variety of linker types and lengths is crucial for the rational design of potent and selective inhibitors. The systematic evaluation of both approaches, as outlined in the experimental workflow, is essential for the development of next-generation therapeutics.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is classified as a chemical that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Table 1: Hazard Identification and Precautionary Statements

Hazard StatementGHS CodePrecautionary StatementGHS Code
Causes skin irritationH315Wash skin thoroughly after handling.P264
Causes serious eye irritationH319Wear protective gloves/protective clothing/eye protection/face protection.P280
May cause respiratory irritationH335Avoid breathing dust/fume/gas/mist/vapors/spray.P261
Use only outdoors or in a well-ventilated area.P271
IF ON SKIN: Wash with plenty of soap and water.P302+P352
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305+P351+P338
IF INHALED: Remove person to fresh air and keep comfortable for breathing.P304+P340
Call a POISON CENTER/doctor if you feel unwell.P312
Store in a well-ventilated place. Keep container tightly closed.P403+P233
Store locked up.P405
Disposal Dispose of contents/container to an approved waste disposal plant. P501

Operational Disposal Plan

The primary directive for the disposal of this compound is to entrust it to a licensed Treatment, Storage, and Disposal Facility (TSDF). The following step-by-step procedure outlines the process for its proper disposal.

Waste Characterization and Segregation

While this compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its irritant properties warrant handling it as a hazardous chemical waste as a precautionary measure.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions.

  • Containerization: Use a dedicated, properly labeled, and sealed container for the accumulation of this waste. The container must be compatible with the chemical and in good condition.

Temporary Storage in the Laboratory
  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant").

  • Closure: Keep the container securely closed at all times, except when adding waste.

Engaging a Certified Waste Disposal Company
  • Selection: Identify and contract with a reputable, licensed hazardous waste disposal company. Ensure they are permitted to handle and transport chemical waste from research facilities.

  • Waste Profile: Provide the disposal company with a detailed waste profile sheet, including the chemical name, quantity, and the Safety Data Sheet (SDS).

  • Packaging and Transport: Follow the specific instructions provided by the waste disposal company for packaging the waste for transport. This may include using specific types of containers or absorbent materials.

  • Documentation: Retain all documentation related to the waste disposal, including the waste manifest, for regulatory compliance.

Experimental Protocol: Neutralization of Small Spills

In the event of a small spill, the following hypothetical neutralization protocol can be considered as part of a spill response plan. This procedure should only be carried out by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Objective: To neutralize the irritant properties of a small spill of this compound. Note: The ester and lactone functionalities suggest that this compound would be susceptible to hydrolysis under basic or acidic conditions, which would degrade it to less harmful components.

Materials:

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Dilute citric acid solution (5%)

  • pH indicator strips

  • Inert absorbent material (e.g., vermiculite, sand)

  • Two beakers

  • Stirring rod

  • Appropriate waste disposal container

Procedure:

  • Containment: Cordon off the spill area.

  • Absorption: Cover the spill with an inert absorbent material.

  • Collection: Carefully collect the absorbed material and place it into a designated waste container.

  • Decontamination (Hypothetical Hydrolysis):

    • Prepare a 5% sodium bicarbonate solution.

    • Slowly add the sodium bicarbonate solution to the collected waste in a fume hood, stirring gently. The basic conditions will promote the hydrolysis of the ester and lactone groups.

    • Monitor the pH of the mixture using pH indicator strips, aiming for a neutral pH (around 7).

    • If the solution becomes too basic, neutralize it by adding a 5% citric acid solution dropwise until a neutral pH is achieved.

  • Final Disposal: The neutralized slurry should be collected by a certified waste disposal company.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Chemical Waste Generated is_hazardous Is the waste an immediate hazard (spill, leak)? start->is_hazardous spill_response Initiate Spill Response Protocol is_hazardous->spill_response Yes collect_waste Collect Waste in a Labeled, Sealed Container is_hazardous->collect_waste No neutralize Consider Neutralization (as per protocol) spill_response->neutralize storage Store in Designated Satellite Accumulation Area collect_waste->storage waste_pickup Contact Certified Hazardous Waste Disposal Company storage->waste_pickup documentation Complete Waste Manifest and Retain Records waste_pickup->documentation end End: Proper Disposal documentation->end neutralize->collect_waste

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 301226-27-7). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Classification

This chemical is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Chemical and Physical Properties
PropertyValue
Molecular Formula C13H21NO4[3]
Molecular Weight 255.31 g/mol [3][4]
Appearance Solid[4]
Boiling Point 399.6 ± 35.0 °C (Predicted)[3]
Density 1.16 ± 0.1 g/cm3 [3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecific Recommendations
Eye and Face Protection Wear chemical safety goggles and/or a face shield.[1]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]
Skin and Body Protection Wear a laboratory coat, long pants, and closed-toe shoes.[1]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[1]

Operational Plan: Step-by-Step Handling Protocol

Follow these steps to ensure the safe handling of this compound during laboratory procedures.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are accessible.

  • Don all required personal protective equipment as outlined in the table above.

  • Work within a certified chemical fume hood.

2. Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wash hands and skin thoroughly after handling.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated place.[1]

3. In Case of Exposure:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area don_ppe 2. Don PPE prep_area->don_ppe fume_hood 3. Work in Fume Hood don_ppe->fume_hood weigh 4. Weigh Chemical fume_hood->weigh react 5. Perform Reaction weigh->react store 6. Store Securely react->store decontaminate 7. Decontaminate Glassware store->decontaminate dispose 8. Dispose of Waste decontaminate->dispose wash 9. Wash Hands dispose->wash

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material (including unused product and contaminated disposables) in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Storage of Waste:

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Ensure the storage area is cool, dry, and well-ventilated.

3. Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

safety_disposal_plan cluster_handling Safe Handling cluster_exposure Exposure Response cluster_disposal Waste Disposal PPE Wear Appropriate PPE Ventilation Use in Ventilated Area PPE->Ventilation Washing Wash After Handling Ventilation->Washing Collect Collect in Labeled Container Skin Skin Contact: Wash with soap and water Eyes Eye Contact: Rinse with water Inhalation Inhalation: Move to fresh air Store Store in Designated Area Collect->Store Dispose Dispose via Approved Facility Store->Dispose

Caption: Logical relationship of safety and disposal plan.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.